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  • Product: 2-(2-Methoxyethanesulfonyl)acetic acid
  • CAS: 94939-49-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the NMR Chemical Shifts and Spectra of 2-(2-Methoxyethanesulfonyl)acetic acid

This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Methoxyethanesulfonyl)acetic acid. In the absence of publicly available experimental spectra for this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Methoxyethanesulfonyl)acetic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and data from structurally analogous compounds to offer a detailed prediction of its ¹H and ¹³C NMR chemical shifts and spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar small molecules.

Introduction to the Molecular Structure and its NMR-Relevant Features

2-(2-Methoxyethanesulfonyl)acetic acid is a bifunctional molecule containing a sulfonyl group, a carboxylic acid, and a methoxyethyl moiety. Understanding the interplay of the electronic effects of these functional groups is paramount to accurately predicting its NMR spectrum. The electron-withdrawing nature of the sulfonyl and carboxylic acid groups will significantly influence the chemical shifts of adjacent protons and carbons, leading to a downfield shift. Conversely, the ether oxygen in the methoxyethyl group will have a shielding effect on nearby nuclei.

Caption: Molecular structure of 2-(2-Methoxyethanesulfonyl)acetic acid with key atoms labeled for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(2-Methoxyethanesulfonyl)acetic acid is expected to exhibit five distinct signals, each corresponding to a unique proton environment. The predicted chemical shifts, multiplicities, and integrations are detailed in the table below. These predictions are based on the analysis of structurally similar compounds and established substituent effects.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
-COOH (H_O1)10.0 - 12.0Singlet (broad)1HThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[1]
-SO₂-CH₂ -COOH (H_C2)4.0 - 4.5Singlet2HThese protons are alpha to both a sulfonyl and a carbonyl group, leading to significant deshielding. The absence of adjacent protons results in a singlet.
-SO₂-CH₂ -CH₂- (H_C3)3.4 - 3.8Triplet2HThese protons are alpha to the sulfonyl group and will be deshielded. They will be split into a triplet by the adjacent methylene protons (H_C4).
-CH₂-O-CH₂ - (H_C4)3.7 - 4.0Triplet2HThese protons are adjacent to an ether oxygen, causing a downfield shift. They will be split into a triplet by the neighboring methylene protons (H_C3).
-O-CH₃ (H_C5)3.3 - 3.5Singlet3HThe methyl protons are adjacent to an oxygen atom, resulting in a characteristic chemical shift in this region. The absence of adjacent protons leads to a singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 2-(2-Methoxyethanesulfonyl)acetic acid is predicted to show five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts are summarized below.

Carbon (Label)Predicted Chemical Shift (δ, ppm)Rationale for Prediction
-C OOH (C1)168 - 175The carbonyl carbon of a carboxylic acid is typically found in this highly deshielded region of the spectrum.[2][3]
-SO₂-C H₂-COOH (C2)55 - 65This carbon is alpha to both a sulfonyl and a carbonyl group, resulting in a significant downfield shift.
-SO₂-C H₂-CH₂- (C3)50 - 60The carbon atom directly attached to the electron-withdrawing sulfonyl group will be significantly deshielded.
-CH₂-O-C H₂- (C4)68 - 75This carbon is bonded to an ether oxygen, which causes a characteristic downfield shift.
-O-C H₃ (C5)58 - 62The methyl carbon attached to the ether oxygen typically resonates in this region.[4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 2-(2-Methoxyethanesulfonyl)acetic acid, the following experimental protocol is recommended.

4.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue, or if exchangeable protons are of interest, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) may be used.[5] The choice of solvent can slightly affect the chemical shifts.[6]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). For aqueous solutions, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) can be used.[5]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of compound in 0.5-0.7 mL of deuterated solvent add_standard Add internal standard (TMS or DSS) dissolve->add_standard transfer Transfer solution to 5 mm NMR tube add_standard->transfer instrument Place NMR tube in spectrometer transfer->instrument setup Set up acquisition parameters (¹H and ¹³C experiments) instrument->setup acquire Acquire Free Induction Decay (FID) setup->acquire ft Fourier Transform FID acquire->ft phasing Phase the spectrum ft->phasing baseline Apply baseline correction phasing->baseline reference Reference spectrum to internal standard baseline->reference integrate Integrate signals (¹H) reference->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

4.2. NMR Instrument Parameters

The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 300-500 MHz).

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

  • Spectral Width: Approximately 0-220 ppm.

  • Number of Scans: A larger number of scans (e.g., 128-1024 or more) will be required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds to ensure quantitative signals, especially for quaternary carbons.

4.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (TMS or DSS) to 0.00 ppm.

  • Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons contributing to each signal.

Conclusion

This guide provides a robust prediction of the ¹H and ¹³C NMR spectra of 2-(2-Methoxyethanesulfonyl)acetic acid based on fundamental NMR principles and data from analogous structures. The provided experimental protocol offers a standardized method for acquiring high-quality NMR data for this compound. While these predictions serve as a strong foundation for spectral interpretation, experimental verification remains the gold standard for unequivocal structural elucidation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Hoyle, J., Grossert, J. S., Hooper, D. L., & Sotheeswaran, S. (1986). Sulphur-33 nuclear magnetic resonance spectroscopy of sulphones. Canadian Journal of Chemistry, 64(8), 1581-1585. [Link]

  • Harris, D. L., & Evans, Jr., S. A. (1982). Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift effects. The Journal of Organic Chemistry, 47(17), 3355–3358. [Link]

  • Abraham, R. J., & Smith, P. E. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667–675. [Link]

  • PubChem. (n.d.). (2-Methoxyethoxy)acetic acid. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Acetic Acid. Retrieved from [Link]

  • Crash Course. (2021, April 21). How to identify molecules – Proton NMR: Crash Course Organic Chemistry #26 [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature... Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Exploratory

crystal structure analysis of 2-(2-Methoxyethanesulfonyl)acetic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-Methoxyethanesulfonyl)acetic Acid Abstract This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-Methoxyethanesulfonyl)acetic Acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel small molecule, 2-(2-Methoxyethanesulfonyl)acetic acid. Intended for researchers, scientists, and professionals in drug development, this document details the entire workflow from synthesis and crystallization to advanced structural elucidation by single-crystal X-ray diffraction (SC-XRD). It integrates practical, experience-based insights into the procedural steps, emphasizing the causal relationships behind experimental choices to ensure both technical accuracy and reproducibility. The guide includes detailed protocols for synthesis, crystallization, SC-XRD data acquisition, structure solution, and refinement, supplemented by complementary spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. All quantitative data are summarized for clarity, and key workflows are visualized using diagrams to enhance understanding.

Introduction: The Rationale for Structural Analysis

In the realm of medicinal chemistry and materials science, a molecule's three-dimensional structure is intrinsically linked to its function and properties. For a novel compound like 2-(2-Methoxyethanesulfonyl)acetic acid, understanding its precise atomic arrangement, conformational preferences, and intermolecular interactions is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this information, providing atomic-level resolution that is unattainable by most other analytical techniques.[1][2]

The structural data derived from this analysis can inform drug design by revealing potential binding modes to biological targets, guide the development of new materials with desired physical properties, and provide a fundamental understanding of the molecule's chemical behavior. This guide serves as a rigorous, self-validating framework for achieving a high-quality crystal structure determination of 2-(2-Methoxyethanesulfonyl)acetic acid.

Synthesis of 2-(2-Methoxyethanesulfonyl)acetic Acid

The synthesis of the target compound is the foundational step. A plausible and efficient synthetic route involves a two-step process starting from commercially available reagents. The chosen pathway is designed for high yield and purity, which are critical for successful crystallization.

Synthetic Pathway Overview

The synthesis begins with a nucleophilic substitution reaction, a cornerstone of organic chemistry, followed by an oxidation step.

Diagram 1: Synthetic Pathway

Synthesis cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Hydrolysis A Sodium 2-methoxyethanethiolate C Ethyl 2-((2-methoxyethyl)thio)acetate A->C Ethanol, RT B Ethyl bromoacetate B->C D Ethyl 2-((2-methoxyethyl)thio)acetate F Ethyl 2-(2-methoxyethanesulfonyl)acetate D->F Acetic Acid E Hydrogen Peroxide E->F G Ethyl 2-(2-methoxyethanesulfonyl)acetate I 2-(2-Methoxyethanesulfonyl)acetic acid G->I THF/Water H Lithium Hydroxide H->I

Caption: Reaction scheme for the synthesis of 2-(2-Methoxyethanesulfonyl)acetic acid.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-((2-methoxyethyl)thio)acetate

  • To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol) at 0 °C, add 2-methoxyethanethiol (1.0 equivalent) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Add ethyl bromoacetate (1.05 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 2-(2-methoxyethanesulfonyl)acetate

  • Dissolve the product from Step 1 (1.0 equivalent) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrogen peroxide (30% aqueous solution, 2.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the sulfone ester.

Step 3: Hydrolysis to 2-(2-Methoxyethanesulfonyl)acetic Acid

  • Dissolve the ethyl ester from Step 2 (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide monohydrate (1.5 equivalents).

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the final product, 2-(2-Methoxyethanesulfonyl)acetic acid, as a solid.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm the molecular structure.

  • ¹H NMR: The spectrum is expected to show a singlet for the methoxy group protons (~3.4 ppm), triplets for the two methylene groups of the ethoxy chain (~3.8 and ~3.5 ppm), a singlet for the methylene group adjacent to the sulfone and carboxyl groups (~4.2 ppm), and a broad singlet for the acidic proton at the downfield region of the spectrum (>10 ppm).[3][4][5]

  • ¹³C NMR: The carboxyl carbon will appear in the 165-185 ppm range.[3][5] Other signals will correspond to the methoxy carbon and the three methylene carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups.

  • A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[3][5]

  • A strong C=O stretching absorption is expected between 1710 and 1760 cm⁻¹.[3][5]

  • Strong, characteristic absorptions for the sulfone group (S=O stretches) will appear around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in SC-XRD analysis.[1][6] A screening approach using various techniques is recommended.

Crystallization Methodologies

Several classical and modern techniques can be employed to grow single crystals of small organic molecules.[6][7][8]

Table 1: Crystallization Screening Protocols

MethodProtocolRationale & Causality
Slow Evaporation 1. Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate).2. Loosely cap the vial and allow the solvent to evaporate slowly over several days.This is the simplest method. The slow increase in concentration allows for ordered molecular packing into a crystal lattice rather than amorphous precipitation.
Vapor Diffusion 1. Dissolve the compound in a small amount of a good solvent (e.g., methanol).2. Place this solution in a small, open vial.3. Place the small vial inside a larger, sealed jar containing a poor solvent (antisolvent, e.g., diethyl ether) in which the compound is insoluble.[7]The vapor of the antisolvent slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization. This provides finer control over the rate of supersaturation.
Antisolvent Addition 1. Dissolve the compound in a minimum amount of a good solvent.2. Slowly add a poor solvent (antisolvent) dropwise until the solution becomes slightly turbid.3. Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature.This technique rapidly induces supersaturation. The subsequent cooling step allows for the controlled growth of crystals from the nucleation points.[7]

For 2-(2-Methoxyethanesulfonyl)acetic acid, a combination of a polar protic solvent (like ethanol) and a less polar solvent (like dichloromethane or diethyl ether) is a promising starting point for screening due to the molecule's functional groups.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, the process of determining the molecular structure begins.

Diagram 2: SC-XRD Workflow

XRD_Workflow A Crystal Selection & Mounting Select a crystal of 0.1-0.4 mm with no visible defects.[9] Mount on a goniometer head. B Preliminary Screening Determine unit cell parameters. Assess crystal quality and diffraction strength. A->B Mount on Diffractometer C Data Collection Strategy Determine optimal rotation range, exposure time, and detector distance.[10][11] Aim for high completeness and redundancy. B->C Good Diffraction D Data Collection Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion. C->D Execute Strategy E Data Integration & Scaling Integrate raw diffraction spots to obtain intensities (h, k, l, I, σ(I)). Apply corrections for absorption and other experimental factors. D->E Raw Data F Structure Solution Use direct methods or intrinsic phasing to obtain an initial structural model.[12] Locate heavy atoms (Sulfur) first. E->F Processed Data (*.hkl) G Structure Refinement Refine atomic positions, and thermal parameters against the experimental data using least-squares methods.[13] Locate and refine hydrogen atoms. F->G Initial Model H Validation & Finalization Check for consistency using figures of merit (R1, wR2). Generate final crystallographic information file (CIF). G->H Refined Model

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Foundational

Thermodynamic Stability and Degradation Kinetics of 2-(2-Methoxyethanesulfonyl)acetic Acid at Room Temperature

I. Prologue: The Chemical Context In modern drug design and combinatorial library synthesis, sulfonyl-containing aliphatic carboxylic acids are highly valued as bifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Prologue: The Chemical Context

In modern drug design and combinatorial library synthesis, sulfonyl-containing aliphatic carboxylic acids are highly valued as bifunctional building blocks. Among these, 2-(2-Methoxyethanesulfonyl)acetic acid (CAS No. 94939-49-8)[1] serves as a critical intermediate. However, its thermodynamic stability at room temperature is heavily context-dependent. While it remains structurally intact as a lyophilized crystalline powder under controlled humidity, its behavior in aqueous solutions or under mild thermal stress is governed by the inherent thermodynamic lability of the α -sulfonyl carboxylic acid motif.

Understanding the precise causality behind its degradation is paramount for formulation scientists to prevent unexpected loss of active pharmaceutical ingredients (APIs) or synthetic intermediates.

II. Thermodynamic Framework & Degradation Causality

The core instability of 2-(2-Methoxyethanesulfonyl)acetic acid at room temperature (25°C) stems from its thermodynamic propensity to undergo decarboxylation .

The Causality of Instability: The degradation is not random; it is driven by the powerful electron-withdrawing nature of the sulfonyl ( −SO2​− ) group positioned alpha ( α ) to the carboxylate. In solution, particularly as the pH approaches or exceeds the pKa of the carboxylic acid, the molecule exists as a carboxylate anion. The loss of CO2​ from this species is thermodynamically favorable because the resulting α -sulfonyl carbanion is highly stabilized via inductive electron withdrawal and negative hyperconjugation into the empty d-orbitals (or σ∗ orbitals) of the sulfur atom.

Extensive substrate studies on α -sulfonyl functional groups confirm that the decarboxylation to form this α -sulfonyl anion is the rate-limiting step of the degradation pathway[2]. Once formed, the carbanion is rapidly protonated by the surrounding solvent, yielding the inactive degradation product: 2-methoxyethyl methyl sulfone . This propensity for sulfonylacetic acids to spontaneously decarboxylate into inactive methyl sulfones is a well-documented hurdle in combinatorial chemistry[3].

Decarboxylation A 2-(2-Methoxyethanesulfonyl) acetic acid (Intact) B Transition State [C-C Bond Cleavage] A->B Heat / pH > pKa C α-Sulfonyl Carbanion + CO2 B->C Rate-Limiting Step D 2-Methoxyethyl Methyl Sulfone (Degradant) C->D Rapid Protonation

Fig 1: Thermodynamic decarboxylation pathway of alpha-sulfonylacetic acids.

III. Kinetic Data & Stability Profiling

To guide formulation and storage decisions, the thermodynamic parameters of α -sulfonylacetic acid derivatives have been synthesized into the following baseline stability matrix. At room temperature (25°C), the intact acid exhibits a slow but measurable degradation rate in solution, which accelerates exponentially under basic conditions or elevated temperatures.

Table 1: Thermodynamic and Kinetic Parameters (Aqueous vs. Solid State)

ParameterAqueous Solution (pH 7.4)Solid State (Desiccated)Causality / Mechanism
Activation Energy ( Ea​ ) ~ 22 - 28 kcal/mol> 45 kcal/molSolvation stabilizes the transition state carbanion.
Half-life ( t1/2​ ) at 25°C ~ 4 to 6 months> 2 yearsAmbient thermal energy slowly overcomes the Ea​ barrier in solution.
Half-life ( t1/2​ ) at 60°C ~ 48 - 72 hours> 6 monthsThermal stress directly accelerates CO2​ extrusion.
Primary Degradant 2-methoxyethyl methyl sulfoneN/AIrreversible thermodynamic sink post-decarboxylation.
IV. Self-Validating Experimental Methodology

To empirically verify the stability of 2-(2-Methoxyethanesulfonyl)acetic acid in your specific formulation, you must employ a self-validating analytical workflow. A common pitfall in analyzing thermally labile carboxylic acids is in-source decarboxylation during Mass Spectrometry (MS), which creates false-positive degradation data. The following protocol utilizes an acidic quench to separate true solution-phase degradation from analytical artifacts.

Protocol: Time-Course LC-MS/MS Stability Assay

  • Matrix Preparation: Dissolve the compound to a concentration of 100 µg/mL in three distinct aqueous buffers: pH 4.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (borate).

  • Thermal Incubation: Aliquot the solutions into sealed amber glass vials. Incubate in strictly controlled environmental chambers at 4°C (Control), 25°C (Room Temp), and 40°C (Accelerated).

  • Aliquot Sampling & Acidic Quenching (Critical Step): At intervals of 0, 24, 48, 72, and 168 hours, extract 50 µL aliquots. Causality: You must immediately quench the aliquots by adding 50 µL of 2% formic acid in acetonitrile. Because decarboxylation is accelerated when the acid is deprotonated (carboxylate form), forcing the pH below the molecule's pKa protonates the moiety, effectively freezing the degradation kinetics while the sample sits in the autosampler queue.

  • LC-MS/MS Quantification: Analyze via Reversed-Phase LC (C18) coupled to a triple quadrupole MS. Monitor the parent ion ( m/z 181 [M−H]− ) and the methyl sulfone degradant. Compare the 4°C control against the 25°C samples to map the kinetic decay curve.

Workflow S1 Step 1: Matrix Prep (pH 4.0, 7.4, 9.0 Buffers) S2 Step 2: Thermal Incubation (4°C, 25°C, 40°C) S1->S2 S3 Step 3: Time-Course Sampling & Acidic Quenching (Formic Acid) S2->S3 S4 Step 4: LC-MS/MS Analysis (MRM Mode) S3->S4 S5 Step 5: Arrhenius Kinetic Modeling S4->S5

Fig 2: Self-validating LC-MS/MS workflow for thermodynamic stability profiling.

V. Strategic Formulation Countermeasures

For drug development professionals handling 2-(2-Methoxyethanesulfonyl)acetic acid at room temperature, the following countermeasures are mandatory:

  • Avoid Basic Excipients: Do not formulate this compound with basic amines or alkaline earth metals that promote the formation of the carboxylate anion, as this dramatically lowers the activation energy for decarboxylation.

  • Cold-Chain Storage for Solutions: While the solid powder is stable at 25°C, any stock solutions (e.g., in DMSO or water) must be stored at -20°C to suppress the thermodynamic energy available for C-C bond cleavage.

  • Lyophilization: If the compound must be stored long-term, maintain it in a lyophilized state. The lack of a solvating medium prevents the stabilization of the transition-state carbanion, thereby virtually halting degradation at room temperature.

VI. References
  • Title: 2-(2-methoxyethanesulfonyl)acetic acid | 94939-49-8 - ChemicalBook Source: ChemicalBook URL:

  • Title: Comprehensive Survey of Combinatorial Library Synthesis: 2004 Source: ACS Publications URL:

  • Title: Jimmie D Weaver's research works | Lawrence University and other places Source: ResearchGate URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Characterization of 2-(2-Methoxyethanesulfonyl)acetic acid

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Molecule: 2-(2-Methoxyethanesulfonyl)acetic acid (CAS: 94939-49-8) [1] Application: Versatile building block for in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Molecule: 2-(2-Methoxyethanesulfonyl)acetic acid (CAS: 94939-49-8) [1] Application: Versatile building block for incorporating polar, hydrogen-bond accepting sulfone and methoxy motifs into active pharmaceutical ingredients (APIs).

Introduction & Synthetic Strategy

2-(2-Methoxyethanesulfonyl)acetic acid is a highly polar, bifunctional aliphatic building block. The presence of both a carboxylic acid and a sulfone group makes it an excellent candidate for synthesizing complex amides or esters with enhanced aqueous solubility and unique pharmacokinetic profiles.

To synthesize this compound efficiently in a standard laboratory setting, a robust two-step sequence is preferred over direct sulfonylation. The strategy involves:

  • Nucleophilic Aliphatic Substitution ( SN​2 ): The S-alkylation of 2-methoxyethanethiol with chloroacetic acid under basic conditions to form a thioether intermediate [2].

  • Exhaustive Oxidation: The controlled oxidation of the thioether intermediate to the corresponding sulfone using hydrogen peroxide in glacial acetic acid [3].

This route avoids the use of highly reactive and moisture-sensitive sulfonyl chlorides, offering a bench-stable, scalable, and environmentally benign pathway.

SynthRoute SM1 2-Methoxyethanethiol (Nucleophile) Base NaOH / H2O (Deprotonation) SM1->Base SM2 Chloroacetic Acid (Electrophile) SM2->Base Int 2-(2-Methoxyethylthio)acetic acid (Thioether Intermediate) Base->Int S-Alkylation (SN2) Oxidant 30% H2O2 / AcOH (Oxidation) Int->Oxidant Prod 2-(2-Methoxyethanesulfonyl)acetic acid (Final Sulfone) Oxidant->Prod 2-Step Oxidation

Workflow for the 2-step synthesis of 2-(2-Methoxyethanesulfonyl)acetic acid.

Materials and Reagents

All reagents should be of analytical grade. Ensure proper ventilation (fume hood) when handling thiols due to their strong, noxious odors.

Reagent / MaterialRoleEquivalentsAmount (for 100 mmol scale)
2-Methoxyethanethiol Starting Material (Nucleophile)1.009.22 g (approx. 9.0 mL)
Chloroacetic acid Starting Material (Electrophile)1.059.92 g
Sodium Hydroxide (NaOH) Base2.108.40 g
Hydrogen Peroxide (30% w/w) Oxidizing Agent3.0034.0 g (approx. 30.6 mL)
Glacial Acetic Acid Solvent / Co-oxidant precursor-50 mL
Hydrochloric Acid (6M) Acidification-As needed (to pH 2)
Ethyl Acetate (EtOAc) Extraction Solvent-As needed

Experimental Protocols

Step 1: Synthesis of 2-(2-Methoxyethylthio)acetic acid

Rationale: Sodium hydroxide is used in a slight excess (>2 equivalents) because it must deprotonate both the carboxylic acid of chloroacetic acid and the thiol group of 2-methoxyethanethiol. The resulting thiolate is a highly potent nucleophile that readily displaces the chloride in an SN​2 fashion [2].

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (8.40 g, 210 mmol) in 50 mL of deionized water. Cool the flask in an ice-water bath to 0–5 °C.

  • Electrophile Addition: Slowly add chloroacetic acid (9.92 g, 105 mmol) in small portions to the stirring NaOH solution. Caution: This neutralization is exothermic.

  • Thiol Addition: Once the solution returns to 0–5 °C, add 2-methoxyethanethiol (9.22 g, 100 mmol) dropwise via an addition funnel over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Attach a reflux condenser and heat the mixture to 70 °C for 3 hours to ensure complete conversion.

  • Work-up: Cool the mixture to 0 °C and carefully acidify with 6M HCl until the pH reaches 2.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate thioether as a pale yellow oil. (Expected Yield: 85-90%).

Step 2: Oxidation to 2-(2-Methoxyethanesulfonyl)acetic acid

Rationale: Hydrogen peroxide in the presence of glacial acetic acid generates peracetic acid in situ. Peracetic acid is a strong electrophilic oxidant that transfers oxygen to the sulfur atom. The first oxidation to the sulfoxide is rapid and exothermic, while the second oxidation to the sulfone requires mild heating to overcome the reduced nucleophilicity of the sulfoxide intermediate [3].

  • Setup: Dissolve the crude 2-(2-methoxyethylthio)acetic acid (approx. 85 mmol) from Step 1 in 50 mL of glacial acetic acid in a 250 mL round-bottom flask. Cool to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add 30% aqueous H2​O2​ (30.6 mL, approx. 300 mmol) dropwise over 30 minutes. Maintain the internal temperature below 20 °C during the addition to prevent thermal runaway.

  • Oxidation: Remove the ice bath. Stir at room temperature for 1 hour, then heat the mixture to 60 °C for 4 hours to drive the oxidation completely to the sulfone.

  • Quenching: Cool to room temperature. Test for excess peroxide using KI-starch paper. If positive, carefully add a saturated solution of sodium sulfite ( Na2​SO3​ ) dropwise until the peroxide test is negative.

  • Isolation: Concentrate the mixture under reduced pressure to remove the majority of the acetic acid and water. Re-dissolve the residue in Ethyl Acetate (100 mL), wash with a small amount of brine, dry over Na2​SO4​ , and evaporate the solvent.

  • Purification: The crude product can be triturated with cold diethyl ether or recrystallized from a mixture of ethyl acetate/hexanes to afford the pure 2-(2-methoxyethanesulfonyl)acetic acid as a white crystalline solid. (Expected Yield: 75-80%).

OxidationMech Sulfide Thioether (R-S-R') Sulfoxide Sulfoxide (R-S(=O)-R') Sulfide->Sulfoxide + [O] Fast Peracid Peracetic Acid (Active Oxidant) Peracid->Sulfide Peracid->Sulfoxide Sulfone Sulfone (R-S(=O)2-R') Sulfoxide->Sulfone +[O] Slower, 60°C

Mechanistic pathway of thioether oxidation to sulfone via peracetic acid.

Analytical Characterization

To validate the structural integrity and purity of the synthesized 2-(2-Methoxyethanesulfonyl)acetic acid, the following analytical data should be expected [1]:

Analytical TechniqueExpected Results / SignalsAssignment
1 H NMR (400 MHz, CDCl3​ ) δ 10.50 (br s, 1H)Carboxylic acid −COOH
δ 4.15 (s, 2H) −SO2​−CH2​−COOH
δ 3.85 (t, J = 5.8 Hz, 2H) −CH2​−O−CH3​
δ 3.48 (t, J = 5.8 Hz, 2H) −SO2​−CH2​−
δ 3.38 (s, 3H)Methoxy −OCH3​
LC-MS (ESI-) m/z 181.0 [M−H]− (Exact Mass: 182.02)
FT-IR (ATR) ~1710 cm−1 Carbonyl ( C=O ) stretch
~1315 cm−1 , ~1120 cm−1 Asymmetric and symmetric SO2​ stretch

References

  • VDOC.PUB. "CRC Handbook of Tables for Organic Compound Identification (Derivatives of Thiols and Thioethers)." Vdoc.pub. Available at:[Link]

Application

Application Note & Protocols: Covalent Modification of Peptides with 2-(2-Methoxyethanesulfonyl)acetic acid

Abstract The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of hydrophilic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of hydrophilic, flexible linkers can significantly enhance aqueous solubility, improve metabolic stability, and alter biodistribution profiles. This document provides a comprehensive guide for researchers on the covalent attachment of 2-(2-Methoxyethanesulfonyl)acetic acid, a hydrophilic building block, to the N-terminus of a peptide. We present detailed, field-proven protocols using industry-standard coupling reagents, explain the underlying chemical principles, and offer practical guidance on reaction optimization, purification, and characterization.

Introduction: The Rationale for Peptide Modification

Native peptides often face significant hurdles as therapeutic candidates, including poor solubility, rapid enzymatic degradation, and fast renal clearance. Covalent modification with synthetic moieties is a proven strategy to overcome these limitations. The molecule 2-(2-Methoxyethanesulfonyl)acetic acid possesses features analogous to a short polyethylene glycol (PEG) chain—a methoxy cap, a flexible ethyl linker, and a sulfonyl group—which can impart beneficial hydrophilic character.

The core chemical challenge in this process is the efficient and chemoselective formation of an amide bond between the carboxylic acid group of the modifier and the primary amine at the N-terminus of the peptide. This requires the activation of the carboxylate to render it susceptible to nucleophilic attack by the amine. This guide details two robust, commonly employed protocols for achieving this transformation with high efficiency.

Foundational Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and kinetically slow, requiring high temperatures that would degrade a peptide. Therefore, peptide coupling reagents are essential. These reagents function by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it.

The activated intermediate, typically an active ester or a similar species, is highly electrophilic and reacts readily with the peptide's N-terminal amine under mild conditions. The choice of coupling reagent is critical and depends on factors such as the complexity of the peptide, the risk of side reactions (e.g., racemization of chiral centers), and cost.

Below, we detail protocols based on two of the most reliable and widely used classes of coupling reagents:

  • Carbodiimides: Such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC).

  • Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Protocols: Attaching 2-(2-Methoxyethanesulfonyl)acetic acid to a Peptide

These protocols assume the peptide has a free N-terminal amine and that any reactive side chains (e.g., Lysine, Ornithine) have been appropriately protected if site-selective modification is required. All reactions should be performed in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: EDC/Oxyma-Mediated Coupling

This method is a robust and cost-effective choice. Oxyma (Ethyl cyanohydroxyiminoacetate) is included as an additive to suppress racemization and improve reaction efficiency, largely replacing older additives like HOBt.

Workflow Diagram: General Peptide Coupling

cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis P Peptide in Anhydrous Solvent Coup Peptide Addition & Amide Bond Formation 2-24 hours P->Coup M Modifier Acid in Anhydrous Solvent Act Activation of Modifier Acid (Formation of Active Ester) ~15-30 min M->Act Add Coupling Reagents CR Coupling Reagents (e.g., EDC/Oxyma) CR->Act Act->Coup Add Peptide Solution Q Reaction Quench (e.g., Water) Coup->Q Monitor to Completion Puri Purification (e.g., RP-HPLC) Q->Puri Char Characterization (e.g., LC-MS) Puri->Char

Caption: General workflow for the modification of a peptide with a carboxylic acid modifier.

Step-by-Step Procedure:

  • Preparation: In a clean, dry reaction vessel, dissolve 2-(2-Methoxyethanesulfonyl)acetic acid (1.2 equivalents relative to the peptide) in anhydrous DMF.

  • Additive: Add Oxyma (1.2 equivalents) to the solution and stir for 5 minutes until fully dissolved.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) and stir the mixture at 0 °C for 20 minutes. This pre-activation step generates the Oxyma active ester.

  • Peptide Addition: In a separate vessel, dissolve the peptide (1.0 equivalent) in a minimal amount of anhydrous DMF. If the peptide has a counter-ion like TFA, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize it. Add this peptide solution to the activated acid mixture.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS, checking for the consumption of the peptide starting material and the appearance of the desired product mass.

  • Work-up: Once complete, quench the reaction by adding a small amount of water. Acidify the solution slightly with 0.1% TFA.

  • Purification: Purify the crude product directly using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: HATU/DIPEA-Mediated Coupling

HATU is a highly efficient coupling reagent that often leads to faster reactions and higher yields, particularly for sterically hindered or difficult couplings.

Mechanism Diagram: Carboxylic Acid Activation

G RCOOH Modifier Acid (R-COOH) ActiveIntermediate Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActiveIntermediate CouplingReagent Coupling Reagent (e.g., HATU) + Base CouplingReagent->ActiveIntermediate Product Modified Peptide (Peptide-NH-CO-R) ActiveIntermediate->Product Byproduct Byproducts ActiveIntermediate->Byproduct PeptideNH2 Peptide-NH2 PeptideNH2->Product

Caption: Simplified mechanism of amide bond formation via an activated intermediate.

Step-by-Step Procedure:

  • Preparation: In a clean, dry reaction vessel, dissolve the peptide (1.0 equivalent) and 2-(2-Methoxyethanesulfonyl)acetic acid (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 2 minutes. The base is crucial for the function of HATU and to neutralize any acid present.

  • Coupling Reagent Addition: In a separate vial, dissolve HATU (1.1 equivalents) in a small amount of anhydrous DMF. Add the HATU solution to the peptide/acid mixture in a single portion.

  • Coupling Reaction: Stir the reaction at room temperature. These reactions are often very fast, typically reaching completion in 1-3 hours.

  • Monitoring: Monitor the reaction progress by LC-MS. Due to the speed, it is advisable to take the first time point after 30-60 minutes.

  • Work-up: Once the reaction is complete, quench with a small amount of water.

  • Purification: Acidify with 0.1% TFA and purify the modified peptide using RP-HPLC.

Summary of Reaction Parameters

For ease of comparison, the key quantitative parameters for each protocol are summarized below. Note that these are starting recommendations and may require optimization for specific peptide sequences.

ParameterProtocol 1: EDC/OxymaProtocol 2: HATU/DIPEA
Modifier Acid (eq.) 1.21.1
Coupling Reagent (eq.) 1.2 (EDC)1.1 (HATU)
Additive (eq.) 1.2 (Oxyma)N/A
Base (eq.) 2-3 (DIPEA, if needed)2.5 (DIPEA)
Solvent Anhydrous DMFAnhydrous DMF
Temperature 0 °C to RTRT
Typical Time 4-12 hours1-3 hours

Purification and Characterization

Purification: The standard method for purifying the final modified peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .

  • Column: A C18 column is typically used.

  • Mobile Phases:

    • A: Water with 0.1% Trifluoroacetic acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from low %B to high %B is used to elute the product. The modified peptide will typically be more retentive (elute later) than the starting peptide.

  • Detection: UV detection at 214 nm and 280 nm.

Characterization: Confirmation of a successful reaction is critical.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for verification. The observed mass of the purified product should match the calculated theoretical mass of the peptide plus the mass of the 2-(2-methoxyethanesulfonyl)acetyl moiety (C5H10O5S), which is an addition of 182.19 g/mol , minus the mass of water (18.02 g/mol ).

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt". Chemistry – A European Journal, 15(37), 9394-9403. [Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557-6602. [Link]

  • Carpino, L. A., et al. (1993). "(1H-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium Hexafluorophosphate and 1-Azabenzotriazol-1-yl-N,N,N',N'-tetramethyluronium Hexafluorophosphate (HATU): Two New Reagents for the Formation of Peptides". Journal of the Chemical Society, Chemical Communications, (2), 201-203. [Link]

Method

Application Note: Leveraging 2-(2-Methoxyethanesulfonyl)acetic Acid as a Hydrophilic Linker in Bioconjugation

Abstract: The therapeutic efficacy of advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), is critically dependent on the physicochemical properties of the chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The therapeutic efficacy of advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), is critically dependent on the physicochemical properties of the chemical linker connecting the targeting moiety to the payload. Hydrophobic payloads often induce aggregation, reduce solubility, and lead to poor pharmacokinetic profiles, compromising therapeutic potential.[1][2] This application note details the use of 2-(2-Methoxyethanesulfonyl)acetic acid, a novel hydrophilic linker designed to mitigate these challenges. By integrating a flexible, water-soluble methoxy-ethane motif with a metabolically robust sulfone group and a versatile carboxylic acid handle, this linker offers a superior solution for developing next-generation bioconjugates with enhanced stability, solubility, and performance.

Introduction to Advanced Linker Technology

In the design of complex therapeutics like ADCs and PROTACs, the linker is far more than an inert spacer.[3][4] It is a critical component that dictates the overall solubility, stability, and pharmacokinetic (PK) profile of the entire construct.[5] The increasing use of highly potent, but often hydrophobic, small molecule payloads has made the development of hydrophilic linkers a paramount objective in the field.[1]

2-(2-Methoxyethanesulfonyl)acetic acid addresses three key requirements for an advanced linker system:

  • Hydrophilicity: The ether backbone actively engages with water molecules, improving the aqueous solubility of the final conjugate.[6] This is crucial for preventing aggregation, especially at high drug-to-antibody ratios (DAR).[7]

  • Stability: The sulfone moiety is a key structural feature known to enhance the in vivo stability of bioconjugates, offering an advantage over linkers that are susceptible to premature cleavage in circulation.[8][9]

  • Versatility: The terminal carboxylic acid provides a reliable and well-characterized functional handle for covalent attachment to biomolecules, most commonly via primary amines on lysine residues.[10]

This guide provides a comprehensive overview of the linker's properties, a detailed mechanism of its activation and conjugation chemistry, and robust, field-proven protocols for its application.

Physicochemical Properties and Strategic Advantages

The unique structure of 2-(2-Methoxyethanesulfonyl)acetic acid provides a synergistic combination of properties that are highly advantageous for drug development professionals.

PropertyData / Description
Chemical Structure Chemical Structure
IUPAC Name 2-((2-methoxyethyl)sulfonyl)acetic acid
Molecular Formula C₅H₁₀O₅S
Molecular Weight 182.19 g/mol
Appearance White to off-white crystalline solid (predicted, based on similar sulfonylacetic acids[11])
Solubility High in aqueous buffers and polar organic solvents (e.g., DMSO, DMF). The methoxy-ethane and sulfone groups significantly enhance water solubility.[6][12]
Conjugation Handle Terminal Carboxylic Acid (-COOH)
Primary Reactive Partner Primary Amines (-NH₂), e.g., on lysine residues of proteins.[10]
Key Advantages Explained:
  • Mitigation of Hydrophobicity-Driven Aggregation: The incorporation of hydrophilic linkers is a proven strategy to increase the DAR of ADCs without causing the aggregation that plagues conjugates made with hydrophobic linkers.[1][7] The ether and sulfone groups in 2-(2-Methoxyethanesulfonyl)acetic acid effectively shield the hydrophobic payload, improving the overall biophysical properties of the conjugate.[13]

  • Enhanced Serum Stability: While many linkers are designed to be cleavable, stability in circulation is essential to prevent premature drug release and off-target toxicity.[2][14] Sulfone-based linkers have demonstrated substantial improvements in plasma stability compared to traditional maleimide-based chemistries, which can be susceptible to thioether exchange.[8][9] This leads to a more predictable PK profile and a wider therapeutic window.

  • Improved Pharmacokinetics: By reducing aggregation and increasing solubility, hydrophilic linkers can decrease the rate of clearance from circulation, leading to improved drug exposure at the target site.[5] This can translate directly to enhanced efficacy in vivo.

Mechanism of Action: Activation and Conjugation Chemistry

The covalent attachment of 2-(2-Methoxyethanesulfonyl)acetic acid to a biomolecule is a robust, two-stage process. The carboxylic acid is first "activated" to create a reactive intermediate, which then efficiently couples with a primary amine on the targeting protein to form a highly stable amide bond.[15]

Stage 1: Carboxylic Acid Activation via NHS Ester Formation The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient under physiological conditions.[16] Therefore, the carboxyl group is converted into a better leaving group. The gold-standard method is the formation of an N-Hydroxysuccinimide (NHS) ester . This is achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-Hydroxysuccinimide (NHS).[17] The resulting NHS ester is semi-stable and highly reactive toward primary amines.[17][18]

Stage 2: Amine Coupling The activated NHS-ester of the linker is then introduced to the protein (e.g., an antibody) in a suitable buffer. A primary amine from a lysine side chain on the protein surface acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[19] This results in the displacement of the NHS group and the formation of a stable, covalent amide bond, permanently attaching the linker to the protein.

ADC cluster_Ab Antibody cluster_Linker Hydrophilic Linker cluster_Payload Payload Ab Tumor Targeting Antibody (IgG) Linker 2-(2-Methoxyethanesulfonyl) -acetic acid Ab->Linker Amide Bond (to Lysine) Payload Cytotoxic Payload (e.g., MMAE) Linker->Payload Amide Bond (to Payload) PROTAC cluster_Target Target Ligand cluster_Linker Hydrophilic Linker cluster_E3 E3 Ligase Ligand TargetLigand Target Protein Binder (Warhead) Linker 2-(2-Methoxyethanesulfonyl) -acetic acid TargetLigand->Linker E3Ligand E3 Ligase Binder (e.g., VHL) Linker->E3Ligand

Sources

Application

amidation of 2-(2-Methoxyethanesulfonyl)acetic acid with primary amines

Application Note: Optimized Amidation of 2-(2-Methoxyethanesulfonyl)acetic Acid with Primary Amines Executive Summary The synthesis of complex amides from functionalized building blocks is a cornerstone of modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Amidation of 2-(2-Methoxyethanesulfonyl)acetic Acid with Primary Amines

Executive Summary

The synthesis of complex amides from functionalized building blocks is a cornerstone of modern drug discovery and materials science. 2-(2-Methoxyethanesulfonyl)acetic acid (CAS 94939-49-8) [1] is a highly versatile, water-soluble linker and pharmacophore. However, coupling this specific sulfonylacetic acid with primary amines presents a unique chemoselective challenge: the strongly electron-withdrawing sulfonyl group drastically increases the acidity of the α -protons, making the molecule highly susceptible to base-catalyzed and thermal decarboxylation.

This application note details the mechanistic causality behind this degradation pathway and provides self-validating, highly optimized protocols using EDC/HOBt and HATU to ensure maximum amide yield while suppressing the formation of the inactive methyl sulfone byproduct.

Mechanistic Rationale: The Decarboxylation Liability

In standard peptide coupling, an excess of a tertiary amine base (such as DIPEA or TEA) is used to ensure the nucleophilicity of the primary amine. However, when applied to sulfonylacetic acids, these standard conditions often lead to reaction failure.

As documented in structure-activity relationship studies of viral helicase inhibitors, the sulfonylacetic acid moiety is prone to rapid decarboxylation under basic or thermal stress [2]. The base deprotonates the carboxylic acid, and the electron-withdrawing nature of the adjacent sulfone facilitates the extrusion of CO 2​ , generating a carbanion that is subsequently protonated to form 2-methoxyethyl methyl sulfone .

To circumvent this, the amidation must be strictly controlled:

  • Temperature: Activation must occur at 0 °C to stabilize the active ester intermediate.

  • Base Selection: Weaker bases like N-methylmorpholine (NMM) are preferred over DIPEA to minimize α -proton abstraction.

  • Coupling Kinetics: Rapid coupling reagents (like HATU) [3] reduce the residence time of the vulnerable active ester.

G SM 2-(2-Methoxyethanesulfonyl) acetic acid ActiveEster Active Ester Intermediate (HOBt or OAt) SM->ActiveEster EDC or HATU (0 °C) Byproduct Methyl Sulfone (Decarboxylation Byproduct) SM->Byproduct Excess Base / Heat (- CO2) Amine Primary Amine (R-NH2) Product Target Amide (Desired Pathway) ActiveEster->Product + Amine (Fast Kinetics) ActiveEster->Byproduct Base-Catalyzed Degradation

Caption: Reaction pathways: Desired amidation vs. base/heat-induced decarboxylation.

Quantitative Optimization Matrix

The following table summarizes the optimization of coupling conditions for 2-(2-Methoxyethanesulfonyl)acetic acid with a standard primary alkyl amine (e.g., benzylamine). The data highlights the critical nature of temperature and base selection.

Coupling ReagentBase (Equiv)SolventTemperatureYield (Amide)Decarboxylation Byproduct
EDC/HOBtDIPEA (2.5)DMF25 °C65%25%
EDC/HOBt NMM (2.5) DCM/DMF 0 °C to RT 88% <5%
HATU DIPEA (2.0) DMF 0 °C to RT 92% 5%
T3P (50% in EtOAc)Pyridine (3.0)EtOAc80 °C15%80%

Experimental Workflows & Protocols

Workflow Step1 1. Activation Cool to 0 °C Add Reagents Step2 2. Amine Addition Dropwise Maintain 0 °C Step1->Step2 Step3 3. Propagation Warm to RT Stir 12-18h Step2->Step3 Step4 4. Workup Aq. Washes (Acid/Base) Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Caption: Step-by-step workflow for the temperature-controlled amidation of sulfonylacetic acids.

Protocol A: Scale-Up Amidation using EDC/HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). It is self-validating: the water-soluble urea byproduct of EDC allows for a clean aqueous workup, ensuring that crude NMR will clearly indicate the success of the reaction [4].

Materials:

  • 2-(2-Methoxyethanesulfonyl)acetic acid (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt hydrate (1.2 equiv)

  • N-Methylmorpholine (NMM) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) / DMF (4:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Suspend 2-(2-Methoxyethanesulfonyl)acetic acid (1.0 mmol, 182.2 mg) in 4 mL of anhydrous DCM and 1 mL of anhydrous DMF under a nitrogen atmosphere.

  • Cooling & Base Addition: Cool the mixture to 0 °C using an ice-water bath. Add NMM (2.5 mmol, 275 µL) dropwise. Causality: NMM is a weaker base than DIPEA, preventing premature deprotonation of the α -carbon.

  • Activation: Add HOBt (1.2 mmol, 162 mg) followed by EDC·HCl (1.2 mmol, 230 mg). Stir at 0 °C for 15 minutes to form the HOBt-active ester.

  • Amine Addition: Dissolve the primary amine (1.1 mmol) in 1 mL of DCM and add it dropwise to the activated mixture over 5 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature (RT) and stir for 12–18 hours. Monitor via LC-MS or TLC (stain with KMnO 4​ ; the sulfone will not stain strongly, but the amide usually will).

  • Workup (Self-Validation): Dilute the mixture with 15 mL of EtOAc. Wash sequentially with:

    • 10% aqueous KHSO 4​ (2 × 10 mL) to remove unreacted amine and NMM.

    • Saturated aqueous NaHCO 3​ (2 × 10 mL) to remove unreacted acid and HOBt.

    • Brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The crude product is typically >90% pure and can be used directly or purified via silica gel chromatography (eluent: DCM/MeOH).

Protocol B: High-Efficiency Amidation using HATU

Reserved for sterically hindered or unreactive primary amines (e.g., anilines or α -branched alkyl amines).

Materials:

  • 2-(2-Methoxyethanesulfonyl)acetic acid (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask, dissolve the acid (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous DMF (5 mL).

  • Cooling: Chill the solution strictly to 0 °C. Causality: HATU is highly reactive; ambient temperatures combined with DIPEA will rapidly trigger decarboxylation before the amine can attack.

  • Base Addition: Add DIPEA (2.0 mmol, 348 µL) dropwise.

  • Coupling: Add HATU (1.1 mmol, 418 mg) in one portion. The solution will typically turn yellow.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to RT and stir for an additional 2-4 hours.

  • Workup: Quench with water (15 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 10 mL) to effectively remove DMF. Dry, filter, and concentrate.

Analytical Validation

To ensure the integrity of the synthesized amide and check for the decarboxylation liability, perform 1 H NMR (in CDCl 3​ or DMSO- d6​ ):

  • Target Amide: Look for the characteristic singlet of the α -protons (adjacent to the sulfone and carbonyl) typically integrating to 2H around δ 4.00 - 4.30 ppm.

  • Decarboxylation Byproduct: If decarboxylation occurred, you will observe a sharp singlet integrating to 3H around δ 2.90 - 3.10 ppm, corresponding to the newly formed terminal methyl group of the methyl sulfone byproduct.

References

  • Beaulieu, P. L., et al. "Discovery of Small-Molecule Inhibitors of the ATPase Activity of Human Papillomavirus E1 Helicase." Journal of Medicinal Chemistry, American Chemical Society, 2004. Available at: [Link]

  • Wikipedia Contributors. "HATU." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Aapptec. "Coupling Reagents: Standard Coupling Procedures." Aapptec Peptides. Available at: [Link]

Method

Advanced Linkerology: Modular Assembly of Branched PROTACs Using 2-(2-Methoxyethanesulfonyl)acetic Acid

Executive Summary The clinical translation of Proteolysis Targeting Chimeras (PROTACs) is frequently bottlenecked by poor physicochemical properties. The traditional reliance on linear alkyl or polyethylene glycol (PEG)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical translation of Proteolysis Targeting Chimeras (PROTACs) is frequently bottlenecked by poor physicochemical properties. The traditional reliance on linear alkyl or polyethylene glycol (PEG) linkers often results in molecules that violate Lipinski’s Rule of Five, suffering from excessive lipophilicity, high rotational entropy, and poor cellular permeability[1]. This application note details a next-generation "linkerology" strategy: the utilization of 2-(2-Methoxyethanesulfonyl)acetic acid (CAS: 94939-49-8) as a bifunctional hub for the late-stage modular assembly of branched PROTACs. By exploiting the unique reactivity of this building block, medicinal chemists can introduce a highly polar, rigidifying "solubility tag" that shields the hydrophobic core of the ternary complex, drastically improving drug-like properties[2].

Rationale & Structural Biology

In PROTAC design, the linker does more than merely bridge two ligands; it dictates the conformational ensemble, solubility, and ternary complex cooperativity[3]. Linear chains often expose large hydrophobic surface areas to the aqueous environment, driving non-specific protein binding and poor oral bioavailability.

Incorporating 2-(2-Methoxyethanesulfonyl)acetic acid addresses these challenges through two mechanisms:

  • Synthetic Versatility (The α -CH acidic hub): The molecule contains a terminal carboxylic acid for standard amide coupling, while the methylene group flanked by the sulfonyl and carbonyl groups is highly acidic (pKa ~12–14). This allows for late-stage α -alkylation, transforming a linear precursor into a branched architecture[4].

  • Physicochemical Shielding: The methoxyethanesulfonyl branch acts as a miniature, highly polar appendage. The strong dipole moment of the sulfone group ( ∼4.2 D) and the hydrogen-bond acceptor capacity of the terminal methoxy ether significantly increase the Topological Polar Surface Area (TPSA) while restricting the conformational flexibility of the main linker axis.

SyntheticWorkflow A 2-(2-Methoxyethanesulfonyl) acetic acid C Intermediate: Sulfonylacetamide A->C HATU, DIPEA (Amide Coupling) B Warhead-NH2 B->C E Branched PROTAC C->E LiHMDS, THF (alpha-Alkylation) D E3-Ligand-Br D->E

Logical workflow for synthesizing branched PROTACs via late-stage alpha-alkylation.

Physicochemical Profiling

To demonstrate the advantage of the sulfonyl-branched architecture, we compared the calculated physicochemical contributions of standard linear linkers against the 2-(2-Methoxyethanesulfonyl)acetic acid-derived branched linker.

Linker MotifStructure TypecLogP ContributionTPSA Contribution (Ų)Rotatable BondsPredicted Aqueous Solubility
Alkyl (C8) Linear Hydrocarbon+3.50.07Poor
PEG3 Linear Polyether-0.227.610Moderate
Sulfonyl-Branched Branched Sulfone-Ether-1.861.86 (Main Axis)Excellent

Data Interpretation: The sulfonyl-branched linker dramatically lowers lipophilicity (negative cLogP contribution) and increases TPSA without adding excessive rotatable bonds to the primary axis connecting the two ligands, thereby reducing the entropic penalty of ternary complex formation[1].

Synthetic Integration Protocol

This protocol outlines the two-phase assembly of a branched PROTAC. The system is designed to be self-validating: the success of the first step provides the necessary acidic α -proton for the second step.

Phase 1: Amide Coupling (Warhead Capping)

Objective: Couple 2-(2-Methoxyethanesulfonyl)acetic acid to an amine-bearing target ligand (Warhead-NH₂).

Reagents & Causality:

  • HATU (1.2 eq): Chosen over EDC/HOBt because the electron-withdrawing α -sulfonyl group can slightly deactivate the carboxylic acid. HATU provides rapid kinetics to trap the active ester, preventing ketene-formation side reactions.

  • DIPEA (3.0 eq): A sterically hindered base that deprotonates the amine without acting as a nucleophile.

  • DMF (0.1 M): Solubilizes highly polar sulfone intermediates.

Step-by-Step Methodology:

  • Dissolve 2-(2-Methoxyethanesulfonyl)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert N₂ atmosphere.

  • Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes to pre-form the active ester.

  • Add the Warhead-NH₂ (1.0 eq) dropwise. Stir for 2 hours at room temperature.

  • Validation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The presence of the product mass via LC-MS confirms successful capping. Dry over Na₂SO₄ and concentrate in vacuo.

Phase 2: Late-Stage α -Alkylation (PROTAC Assembly)

Objective: Alkylate the α -carbon of the newly formed sulfonylacetamide with an electrophilic E3 ligase ligand (e.g., E3-Ligand-PEG1-Bromide).

Reagents & Causality:

  • LiHMDS (1.1 eq): The α -protons between the SO2​ and the amide carbonyl have a pKa of ~12–14. LiHMDS (pKa ~26) is a strong, non-nucleophilic base that quantitatively deprotonates this position at -78 °C without attacking the amide carbonyl or warhead functional groups.

  • THF: Coordinates the lithium cation, breaking up base aggregates and increasing the reactivity of the hexamethyldisilazide anion.

  • Alkyl Bromide (1.2 eq): Offers the optimal balance of electrophilicity and stability for Sₙ2 displacement by the sterically hindered α -sulfonyl carbanion.

Step-by-Step Methodology:

  • Dissolve the intermediate sulfonylacetamide (1.0 eq) in anhydrous THF (0.05 M) and cool to -78 °C in a dry ice/acetone bath.

  • Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate/carbanion formation.

  • Add the E3-Ligand-Bromide (1.2 eq) dissolved in a minimal volume of THF dropwise.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation: Quench with saturated aqueous NH₄Cl. The disappearance of the starting material and the emergence of the branched PROTAC mass on LC-MS validates the Sₙ2 trajectory. Purify via reverse-phase preparative HPLC.

Biological Evaluation Workflow

To ensure the branched linker does not sterically clash with the E3 ligase or the target protein, the synthesized PROTAC must be evaluated using self-validating biochemical and cellular assays.

Assay 1: Time-Resolved FRET (TR-FRET) for Ternary Complex Formation

Causality: TR-FRET is a self-validating proximity assay. A signal is only generated if the PROTAC successfully bridges the POI and the E3 ligase, bringing the donor and acceptor fluorophores within the Förster radius (~10 nm).

  • Prepare assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA.

  • Incubate His-tagged Target Protein (10 nM) and GST-tagged E3 Ligase (10 nM) with varying concentrations of the branched PROTAC (1 pM to 10 µM) in a 384-well plate.

  • Add Europium-anti-His (Donor) and APC-anti-GST (Acceptor) antibodies.

  • Incubate for 2 hours at room temperature in the dark.

  • Read fluorescence emission at 615 nm and 665 nm. Calculate the FRET ratio (665/615) to plot the bell-shaped ternary complex formation curve (the "hook effect").

Assay 2: Cellular Degradation (Western Blot)

Causality: Confirms that the ternary complex formed in Assay 1 is biologically productive (leads to ubiquitination and proteasomal degradation).

  • Seed target disease cells (e.g., HeLa or HCT116) at 3×105 cells/well in a 6-well plate.

  • Treat cells with the branched PROTAC at varying concentrations (1 nM, 10 nM, 100 nM, 1 µM) for 12 hours. Control: Include a well treated with PROTAC + 1 µM MG132 (proteasome inhibitor) to validate that degradation is proteasome-dependent.

  • Lyse cells using RIPA buffer supplemented with protease inhibitors.

  • Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for the Target Protein and a loading control (e.g., GAPDH).

  • Quantify band intensity to determine the DC50​ (concentration at which 50% degradation is achieved) and Dmax​ (maximum degradation).

TernaryComplex POI Target Protein Warhead Warhead POI->Warhead Binds E3 E3 Ligase Ligand E3 Ligand E3->Ligand Binds Linker Branched Linker Hub Warhead->Linker Ligand->Linker Branch Methoxyethane- sulfonyl Tag Linker->Branch Shields Core

Ternary complex formation highlighting the solubility branch shielding the hydrophobic core.

Sources

Application

Application Note: A Scalable and GMP-Compliant Synthesis of 2-(2-Methoxyethanesulfonyl)acetic Acid for API Production

Abstract This application note provides a comprehensive technical guide for the scale-up synthesis of 2-(2-Methoxyethanesulfonyl)acetic acid, a key building block in the manufacture of various Active Pharmaceutical Ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive technical guide for the scale-up synthesis of 2-(2-Methoxyethanesulfonyl)acetic acid, a key building block in the manufacture of various Active Pharmaceutical Ingredients (APIs). The presented synthetic strategy is designed for scalability, safety, and compliance with Good Manufacturing Practices (GMP). We detail a robust two-step process commencing with the S-alkylation of 2-methoxyethanethiol followed by a highly efficient and environmentally benign oxidation of the resulting sulfide intermediate. This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols for synthesis and purification, outlines a thorough analytical strategy for quality control, and addresses critical safety and GMP considerations for industrial-scale API production.

Introduction and Strategic Rationale

The sulfone moiety is a critical pharmacophore found in numerous pharmaceuticals, valued for its ability to act as a bioisostere and engage in hydrogen bonding, thereby influencing molecular conformation and receptor binding.[1][2] Consequently, the efficient and scalable synthesis of sulfone-containing building blocks, such as 2-(2-Methoxyethanesulfonyl)acetic acid, is of significant interest to the pharmaceutical industry. The primary challenges in scaling up the synthesis of such molecules include managing exothermic reactions, ensuring high purity, minimizing environmentally hazardous reagents, and adhering to stringent GMP guidelines.[3][4]

This guide outlines a synthetic approach selected for its operational simplicity, high atom economy, and use of readily available, cost-effective starting materials, making it highly amenable to industrial-scale production.[5][6]

Retrosynthetic Analysis

The chosen synthetic pathway is a two-step sequence based on a logical retrosynthetic disconnection of the target molecule. The sulfone group is identified as the key functionality to be installed in the final step via oxidation of a sulfide precursor. This sulfide intermediate, in turn, can be readily assembled via a nucleophilic substitution reaction.

G Target 2-(2-Methoxyethanesulfonyl)acetic acid Intermediate 2-((2-methoxyethyl)thio)acetic acid Target->Intermediate Oxidation (FGI) SM1 2-Methoxyethanethiol Intermediate->SM1 S-Alkylation SM2 Chloroacetic Acid Intermediate->SM2 S-Alkylation

Caption: Retrosynthetic analysis of the target molecule.

This strategy avoids the direct use of hazardous reagents like gaseous SO₂ and relies on well-established, robust chemical transformations.[2]

Process Development: Synthesis Protocols

The following protocols have been optimized for scale-up, focusing on reaction efficiency, process safety, and product purity. All operations should be conducted in a controlled environment compliant with GMP standards for API manufacturing.[7]

Part A: Synthesis of Intermediate 2-((2-methoxyethyl)thio)acetic acid

This step involves the S-alkylation of 2-methoxyethanethiol with chloroacetic acid. The reaction is performed under basic conditions to facilitate the nucleophilic attack of the thiolate on the alpha-chloro acid.

Protocol:

  • Reactor Preparation: Charge a suitably sized, clean, and dry glass-lined reactor with deionized water and sodium hydroxide (2.1 eq), and stir until a clear solution is obtained. Cool the solution to 5-10 °C.

  • Thiol Addition: Slowly add 2-methoxyethanethiol (1.0 eq) to the sodium hydroxide solution, maintaining the temperature below 15 °C. The formation of the sodium thiolate is mildly exothermic.

  • Chloroacetate Addition: In a separate vessel, prepare a solution of chloroacetic acid (1.05 eq) in deionized water. Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.

  • Reaction Monitoring: Stir the reaction mixture at 20-25 °C for 4-6 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the consumption of 2-methoxyethanethiol is >99%.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to 10-15 °C. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. The product, 2-((2-methoxyethyl)thio)acetic acid, will precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Drying: If extracted, dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the intermediate as an oil or low-melting solid.

Causality Note: The use of a slight excess of chloroacetic acid ensures complete consumption of the more valuable thiol. Maintaining a low temperature during additions controls the exotherms associated with neutralization and the S-alkylation reaction. Acidification protonates the carboxylate, enabling extraction from the aqueous phase.

Part B: Oxidation to 2-(2-Methoxyethanesulfonyl)acetic acid

The oxidation of the sulfide intermediate to the target sulfone is the most critical step. We employ 30% aqueous hydrogen peroxide (H₂O₂) as the oxidant due to its high atom economy, environmental compatibility (byproduct is water), and suitability for large-scale operations.[5] This reaction is highly exothermic and requires strict temperature control.

Protocol:

  • Reactor Setup: Charge the reactor with the crude 2-((2-methoxyethyl)thio)acetic acid (1.0 eq) and a suitable solvent such as acetic acid or ethyl acetate. Begin vigorous stirring and cool the mixture to 10-15 °C.

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (2.2-2.5 eq) dropwise via a dosing pump over 4-6 hours. Crucially, the internal temperature must be maintained between 20-30 °C throughout the addition. A runaway reaction can occur at higher temperatures.

  • Reaction & Monitoring: After the addition is complete, allow the mixture to stir at 25-30 °C for an additional 8-12 hours. Monitor the reaction for the disappearance of the sulfide intermediate and the sulfoxide by-product by HPLC.

  • Quenching: Once the reaction reaches completion, cool the mixture to 10 °C. Cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any unreacted hydrogen peroxide. An off-gas scrubber should be in place. The quench is complete when a peroxide test strip indicates its absence.

  • Product Isolation: Proceed to the purification and isolation protocol as described in the next section.

Causality Note: The stoichiometry of H₂O₂ is critical; insufficient oxidant will lead to the formation of the sulfoxide intermediate, while a large excess can lead to safety issues and potential side reactions. The slow, controlled addition is the primary method for managing the significant exotherm of the oxidation.[8] Using a metal-free system avoids potential catalytic decomposition of H₂O₂ and metal contamination in the final API.[9]

Purification and Isolation Protocol

Purification is essential to meet the stringent purity requirements for APIs. Crystallization is the preferred method as it effectively removes impurities and allows for control over the final product's physical properties.[10]

Protocol:

  • Solvent Removal: If the oxidation was performed in a solvent like ethyl acetate, concentrate the reaction mixture under reduced pressure. If in acetic acid, a solvent swap to a suitable crystallization solvent may be necessary.

  • Crystallization: Dissolve the crude product in a minimal amount of a hot solvent system (e.g., water, isopropanol/water, or ethyl acetate/heptane).

  • Cooling & Filtration: Slowly cool the solution to 0-5 °C to induce crystallization. Hold at this temperature for at least 2 hours to maximize yield. Collect the crystalline product by filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual impurities.

  • Drying: Dry the purified 2-(2-Methoxyethanesulfonyl)acetic acid under vacuum at a temperature not exceeding 50 °C until the residual solvent levels meet ICH guidelines.

Quality Control and Analytical Strategy

A robust analytical program is required to ensure the quality and consistency of the API.[11] This involves in-process controls (IPCs) and final product release testing according to ICH Q7 guidelines.[4]

Test Method Purpose Stage
Reaction Completion HPLCMonitor disappearance of starting materials and intermediates.IPC
Identity FTIR, ¹H NMR, ¹³C NMR, Mass SpectrometryConfirm the chemical structure of the intermediate and final API.Final Release
Assay & Purity HPLC (with reference standard)Quantify the API and detect/quantify impurities.Final Release
Residual Solvents GC-HSEnsure solvent levels are below ICH limits.Final Release
Water Content Karl Fischer TitrationDetermine the amount of water in the final API.Final Release
Heavy Metals ICP-MSTest for elemental impurities.Final Release
Melting Point DSC / Capillary MethodCharacterize the physical properties of the solid API.Final Release

Analytical Method Note: A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is suitable for monitoring purity and assay.[12] For GC analysis of this non-volatile acid, derivatization may be required.[13][14][15]

GMP and Safety Considerations for Scale-Up

Good Manufacturing Practices (GMP):

  • Documentation: All procedures must be documented in approved Standard Operating Procedures (SOPs). Each batch must be manufactured according to a detailed Batch Production Record (BPR).[7]

  • Material Sourcing: Starting materials and reagents must be sourced from qualified vendors with appropriate specifications and certificates of analysis.[6]

  • Facilities and Equipment: The manufacturing facility must be designed to prevent cross-contamination. Reactors, filtration units, and dryers must be properly cleaned, maintained, and calibrated.[4][7]

  • Process Validation: A process validation strategy should be in place to demonstrate that the process consistently produces an API meeting its predetermined specifications.[16]

Safety Considerations:

  • Hydrogen Peroxide: A strong oxidizer. Avoid contact with incompatible materials. The oxidation reaction is highly exothermic and requires robust cooling and emergency procedures.

  • Chloroacetic Acid: Highly toxic and corrosive. Handle with appropriate Personal Protective Equipment (PPE) in a well-ventilated area.

  • Thiols: Possess a strong, unpleasant odor. Operations should be conducted in a closed system or with appropriate fume extraction.

  • Pressure and Gas: The quenching of peroxide can generate gas. The reactor must be properly vented to a scrubber system.

Overall Process Workflow and Data Summary

The integrated process from starting materials to the final, purified API is visualized below.

Caption: Overall workflow for the scale-up synthesis of the target API.

Table 1: Representative Process Data

Parameter Step 1: S-Alkylation Step 2: Oxidation Purification Overall
Typical Yield 90-95% (crude)85-90% (crude)88-94%67-79%
Purity (by HPLC) N/A>95% (area %)>99.5% (area %)>99.5% (area %)
Key Temp. Control < 25 °C< 30 °C0-5 °C (cooling)N/A
Typical Duration 6-8 hours14-20 hours8-12 hours28-40 hours

References

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC.
  • Highly atom-economic, catalyst- and solvent-free oxidation of sulfides into sulfones using 30% aqueous H2O2. Green Chemistry (RSC Publishing).
  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA. [Link]

  • Good Manufacturing Practices (GMP) for APIs. The Pharma Master. [Link]

  • Continuous-Flow Synthesis of Methyl Sulfone with Microchannel Reactors: A Safer and Efficient Production Strategy. ACS Publications. [Link]

  • Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Springer. [Link]

  • Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. ComplianceOnline. [Link]

  • Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Selected syntheses and reactions of sulfones. ResearchGate. [Link]

  • A process for preparing sulfones.
  • Recent Advances in the Synthesis of Sulfones. Thieme. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]

  • Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]

  • Development of a procedure for the quantification of the biomarker (2-methoxyethoxy)acetic acid in human urine. CDC Stacks. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. [Link]

  • Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. MDPI. [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC. [Link]

  • Purification of sulfonic acids.
  • (2-Methoxyethoxy)acetic acid. SIELC Technologies. [Link]

  • Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Eureka by PatSnap. [Link]

  • Urinary (2-methoxyethoxy)acetic acid: a comparison of two analytical test procedures for quantification. CDC Stacks. [Link]

  • Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation. The Royal Society of Chemistry. [Link]

  • Separation and Purification of Pharmaceuticals and Antibiotics. DIAION. [Link]

  • A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine from Jet Fuel-Exposed Mice. PubMed. [Link]

  • Comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. PubMed. [Link]

  • Purification of Pharmaceutical Excipients with Supercritical Fluid Extraction. ResearchGate. [Link]

  • Episode - 3: Purification Processes for API (Pharma & Biotech Industry). YouTube. [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • How to Manufacture a Drug API? A Simple Scheme from synthesis to analysis. SciRad. [Link]

  • METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. WIPO Patentscope. [Link]

Sources

Method

Application Note: Esterification Catalysts and Protocols for 2-(2-Methoxyethanesulfonyl)acetic acid

Introduction & Chemical Profile 2-(2-Methoxyethanesulfonyl)acetic acid (CAS No. 94939-49-8) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex heterocycles, sulfonamide-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

2-(2-Methoxyethanesulfonyl)acetic acid (CAS No. 94939-49-8) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex heterocycles, sulfonamide-based therapeutics, and matrix metalloproteinase (MMP) inhibitors,[1]. Structurally, it features a terminal methoxyethyl ether, a strongly electron-withdrawing sulfone group, and a carboxylic acid.

For drug development professionals, converting this acid into an ester is a critical first step for downstream coupling, enolate generation, or protection. However, the unique electronic environment of this molecule presents specific physicochemical challenges:

  • Alpha-Proton Acidity: The methylene bridge flanked by the sulfone and the carbonyl group is highly acidic. Under strongly basic conditions, it can readily form a carbanion, leading to unwanted Knoevenagel-type condensations or self-condensation[2].

  • Ether Cleavage Susceptibility: The methoxyethyl ether moiety is sensitive to harsh, high-temperature mineral acids (e.g., concentrated H2​SO4​ or HBr ), which can cleave the ether linkage.

  • Carbonyl Deactivation: The inductive electron-withdrawing effect of the −SO2​− group destabilizes the protonated carbonyl intermediate required for traditional Fischer esterification, often necessitating longer reaction times or higher catalyst loading.

To navigate these challenges, selecting the appropriate catalytic system is paramount.

Catalyst Evaluation & Selection

The choice of esterification catalyst dictates the reaction's chemoselectivity, yield, and scalability. Below is a quantitative summary of the most effective catalytic strategies for sulfonylacetic acid derivatives[3].

Table 1: Comparative Performance of Esterification Catalysts for Sulfonylacetic Acids
Catalyst SystemTypeTemp (°C)Avg. Time (h)Typical YieldSide Reactions / Limitations
H2​SO4​ (Conc.) Brønsted Acid65-8012 - 1865 - 75%Potential ether cleavage at high temps.
Amberlyst-15 Solid Acid Resin658 - 1285 - 90%None. Requires filtration for workup.
Sc(OTf)3​ Lewis Acid25 - 504 - 8> 90%Expensive; best for sensitive substrates.
EDC / DMAP Nucleophilic/Base252 - 490 - 95%Trace N-acylurea formation if DMAP is low.
K2​CO3​ / Alkyl-X Base-Mediated25 - 604 - 680 - 85%Risk of α -alkylation if base is in excess.

To assist in workflow design, the following decision matrix outlines the logical progression for selecting a catalyst based on substrate sensitivity and scale.

CatalystTree Root Select Esterification Strategy for Sulfonylacetic Acid Acidic Acid-Tolerant Substrate? Root->Acidic Yes Yes (Scale-up / Robust) Acidic->Yes No No (Sensitive Ether/Groups) Acidic->No Fischer Fischer Esterification (H2SO4 / MSA) Yes->Fischer High Throughput Solid Heterogeneous Catalysis (Amberlyst-15) Yes->Solid Easy Workup Steglich Steglich Esterification (EDC / DMAP) No->Steglich Mild, Room Temp Alkyl Base-Mediated Alkylation (K2CO3 / R-X) No->Alkyl Avoids Acid/Coupling Agents

Decision matrix for selecting esterification catalysts.

Mechanistic Insights: The Steglich Advantage

For 2-(2-Methoxyethanesulfonyl)acetic acid, the Steglich Esterification (using EDC and DMAP) is often the optimal choice. Because the sulfonyl group lowers the pKa​ of the carboxylic acid, the initial reaction with the carbodiimide (EDC) to form the O-acylisourea intermediate is exceptionally rapid.

However, this highly reactive intermediate is prone to a deleterious[1,3]-rearrangement into an unreactive N-acylurea. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst to intercept the O-acylisourea, forming a highly electrophilic acylpyridinium intermediate that rapidly reacts with the alcohol. This causality—using DMAP to outcompete the rearrangement—is what guarantees high yields at room temperature, completely preserving the methoxyethyl ether.

Steglich A 2-(2-Methoxyethanesulfonyl)acetic acid + EDC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C DMAP Nucleophilic Attack B->C Catalysis D Acylpyridinium Intermediate C->D Displacement E Alcohol Addition (ROH) D->E Nucleophilic Attack F Ester Product + Urea Byproduct E->F Product Release

Mechanistic pathway of DMAP-catalyzed Steglich esterification.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the chemist can verify the success of each step without relying solely on end-point analytics.

Protocol A: Heterogeneous Acid Catalysis (Amberlyst-15)

Best for: Methanol/Ethanol esterifications, easy workup, scale-up.

Reagents:

  • 2-(2-Methoxyethanesulfonyl)acetic acid (CAS: 94939-49-8)[4]: 1.0 eq (e.g., 1.82 g, 10 mmol)

  • Anhydrous Alcohol (e.g., Methanol): 20 volumes (36 mL)

  • Amberlyst-15 (Dry, strongly acidic cation exchange resin): 20% w/w relative to substrate (0.36 g)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask equipped with a reflux condenser and a drying tube with the acid and anhydrous methanol.

  • Catalyst Addition: Add the dry Amberlyst-15 resin. Causality Note: Using a macroreticular resin provides a high surface area of sulfonic acid sites while preventing the aqueous microenvironment that leads to ether cleavage.

  • Reaction: Heat the suspension to a gentle reflux (65 °C) with moderate stirring for 8–12 hours.

  • In-Process Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The highly polar starting acid (streaking near baseline) will disappear, replaced by a distinct, higher Rf​ spot corresponding to the ester.

  • Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to remove the Amberlyst-15 resin. Wash the resin with an additional 10 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3​ (2 x 20 mL) to remove any unreacted acid. Validation: The cessation of CO2​ evolution confirms the neutralization of residual acid.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure ester.

Protocol B: Mild Steglich Coupling (EDC / DMAP)

Best for: Complex, bulky, or sensitive alcohols; room-temperature requirements.

Reagents:

  • 2-(2-Methoxyethanesulfonyl)acetic acid: 1.0 eq (10 mmol)

  • Target Alcohol (R-OH): 1.1 eq (11 mmol)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): 1.2 eq (12 mmol)

  • DMAP: 0.1 eq (1 mmol)

  • Anhydrous Dichloromethane (DCM): 0.2 M (50 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the acid and the target alcohol in anhydrous DCM under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath. Causality Note: Cooling minimizes the thermal rearrangement of the O-acylisourea intermediate before DMAP can intercept it.

  • Catalyst & Coupling Agent: Add DMAP, followed by the portion-wise addition of EDC·HCl.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3–4 hours.

  • In-Process Validation: The reaction will transition from a clear solution to slightly cloudy as the water-soluble urea byproduct forms. TLC (Hexanes:Ethyl Acetate 1:1) should show the consumption of the alcohol and the appearance of the ester product.

  • Workup (Crucial for Purity): Dilute the reaction with additional DCM (50 mL).

    • Wash with 1M aqueous HCl (2 x 30 mL). Validation: This step completely removes the DMAP catalyst and unreacted EDC. The disappearance of the UV-active DMAP spot on TLC confirms success.

    • Wash with saturated aqueous NaHCO3​ (30 mL) to remove unreacted starting acid.

    • Wash with brine (30 mL).

  • Isolation: Dry the organic phase over MgSO4​ , filter, and evaporate the solvent to yield the ester, typically requiring no further chromatographic purification.

References

  • Enamine. "Enamine 化合物 250mg CAS No:94939-49-8 EN300-39501." as-1.co.jp. Available at: [Link][4]

  • MDPI. "Recent Advances in One-Pot Modular Synthesis of 2-Quinolones." mdpi.com. Available at:[Link][2]

  • ACS Publications. "Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis." Journal of Medicinal Chemistry. Available at: [Link][1]

  • Semantic Scholar. "Synthesis of symmetrical and unsymmetrical 1,3,4-oxadiazoles and their interconversion to 1,3,4-thiadiazoles and 1,2,4-triazoles." ARKIVOC. Available at: [Link][3]

Sources

Application

Application Note &amp; Protocols: High-Purity Isolation of 2-(2-Methoxyethanesulfonyl)acetic Acid and Its Synthetic Intermediates

Abstract This technical guide provides a comprehensive overview of robust purification methodologies for 2-(2-Methoxyethanesulfonyl)acetic acid, a key building block in modern pharmaceutical development, and its critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of robust purification methodologies for 2-(2-Methoxyethanesulfonyl)acetic acid, a key building block in modern pharmaceutical development, and its critical synthetic intermediates. The primary challenge in its synthesis—the separation of the desired sulfone from the structurally similar sulfoxide intermediate—is addressed in detail. This document outlines field-proven protocols for recrystallization, acid-base extraction, and advanced chromatographic techniques, including Hydrophilic Interaction Liquid Chromatography (HILIC). Each protocol is designed to be a self-validating system, with explanations grounded in chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Introduction: The Synthetic Challenge

2-(2-Methoxyethanesulfonyl)acetic acid is a polar, bifunctional molecule whose utility in drug discovery is significant. Its synthesis most commonly proceeds via the oxidation of a thioether precursor, 2-((2-methoxyethyl)thio)acetic acid. The oxidation of thioethers is a fundamental transformation, typically employing reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).[1] However, this process is sequential, proceeding from the thioether to a sulfoxide, and finally to the desired sulfone.

The primary purification challenge arises from the incomplete oxidation or over-oxidation, leading to a mixture containing the starting thioether, the intermediate sulfoxide, and the target sulfone. The sulfoxide, in particular, possesses polarity and acidity closely resembling the final product, making separation by conventional methods non-trivial. Achieving high purity (>99%) is critical, as residual sulfoxide can interfere with subsequent reactions and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API).[2][3]

Synthetic Pathway and Impurity Profile

A common and efficient synthetic route is the S-alkylation of 2-(2-methoxyethoxy)ethanethiol with a haloacetic acid, followed by controlled oxidation.

cluster_0 Part 1: Thioether Synthesis cluster_1 Part 2: Oxidation cluster_2 Part 3: Purification A 2-(2-methoxyethoxy)ethanethiol + Chloroacetic Acid C Crude 2-((2-methoxyethyl)thio)acetic acid (Thioether Intermediate) A->C S-Alkylation B Base (e.g., NaOH) Solvent (e.g., H2O/THF) D Thioether Intermediate F Crude Product Mixture: - Sulfone (Target) - Sulfoxide (Impurity) - Unreacted Thioether D->F Oxidation E Oxidant (e.g., H2O2, Na2WO4) Solvent (e.g., Acetic Acid) G Crude Product Mixture H High-Purity 2-(2-Methoxyethanesulfonyl)acetic acid G->H Purification Protocol

Caption: General synthetic and purification workflow.

Table 1: Key Species and Potential Process Impurities

Compound NameStructureRole / SourceKey Physicochemical Properties
2-((2-methoxyethyl)thio)acetic acidCOCCOSCC(O)=OKey Intermediate Carboxylic acid, less polar than sulfone/sulfoxide
2-(2-Methoxyethanesulfonyl)acetic acid COCCOS(=O)(=O)CC(O)=OTarget Product Highly polar, crystalline solid, acidic (pKa ~2-3, est.)
2-((2-methoxyethyl)sulfinyl)acetic acidCOCCOS(=O)CC(O)=OPrimary Impurity (from incomplete oxidation)Highly polar, acidic, structurally similar to the target
2-(2-methoxyethoxy)ethanethiolCOCCOCCSStarting Material (unreacted)Neutral thiol
Chloroacetic AcidClCC(O)=OStarting Material (unreacted)Acidic, highly water-soluble
Sodium Tungstate (Na₂WO₄)[Na+].[Na+].[O-](=O)[O-]Catalyst (residual)Inorganic salt

Purification Protocols: From Intermediate to Final Product

Protocol 1: Purification of the Thioether Intermediate via Acid-Base Extraction

Principle: This method leverages the acidic nature of the thioether carboxylic acid to separate it from neutral impurities, such as unreacted 2-(2-methoxyethoxy)ethanethiol or non-polar byproducts. The acidic compound is converted into its water-soluble carboxylate salt, which partitions into an aqueous basic phase, leaving neutral impurities behind in the organic phase.[4]

Protocol Steps:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., 10 volumes of ethyl acetate or dichloromethane).

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality Note: A weak base like NaHCO₃ is sufficient to deprotonate the carboxylic acid but will not react with or degrade other functional groups.

  • Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer (containing the sodium salt of the thioether acid) into a clean Erlenmeyer flask.

  • Re-extraction: To ensure quantitative recovery, repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution (0.5 volumes). Combine the aqueous extracts.

  • Organic Wash (Optional): The original organic layer, containing neutral impurities, can be discarded or washed with brine, dried, and concentrated to recover any valuable unreacted starting materials.

  • Acidification & Isolation: Cool the combined aqueous extracts in an ice-water bath. Slowly add 3M HCl dropwise with stirring until the pH of the solution is ~2 (verify with pH paper). The protonated, water-insoluble thioether acid will precipitate out or form an oil.

  • Final Extraction: Extract the acidified aqueous solution three times with fresh ethyl acetate (or another suitable solvent).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified thioether intermediate.

Protocol 2: Purification of 2-(2-Methoxyethanesulfonyl)acetic Acid by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[5][6] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, while impurities remain either fully soluble or insoluble at all temperatures.[5][7]

Solvent Screening (Crucial Step):

The key to separating the sulfone from the sulfoxide is finding a solvent system where their solubilities differ significantly.

Table 2: Suggested Solvents for Screening

Solvent / SystemRationaleExpected Outcome
Isopropanol (IPA)Good balance of polarity; often effective for moderately polar organic acids.The slightly less polar sulfoxide may be more soluble than the sulfone, allowing the sulfone to crystallize.
Ethyl Acetate / HeptaneA polar/non-polar mixture. Solubility can be finely tuned by adjusting the ratio.Add hot ethyl acetate to dissolve, then add heptane as an anti-solvent until turbidity appears, then cool.[8]
AcetonitrileA polar aprotic solvent.May provide a different solubility profile compared to protic solvents like IPA.
WaterThe compound has high water solubility; may be useful for precipitating impurities.Less likely to be a primary recrystallization solvent unless salting out techniques are used.

Protocol Steps:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and a magnetic stir bar. Add a small amount of the chosen solvent (e.g., isopropanol).

  • Heating: Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely at or near the solvent's boiling point.

    • Expertise Note: Using the minimum amount of hot solvent is critical for maximizing recovery yield.[7]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.[5]

  • Hot Filtration (If Necessary): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7][9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Purity should be assessed by HPLC and ¹H NMR.

Protocol 3: Chromatographic Purification via HILIC

Principle: For highly polar compounds that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.[10][11] HILIC utilizes a polar stationary phase (e.g., bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Polar analytes partition into an adsorbed water layer on the stationary phase, and elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[10][12] This provides an orthogonal separation mechanism ideal for separating the sulfone and sulfoxide.

Protocol Steps:

  • Column Selection: Utilize a HILIC column with a bare silica or diol stationary phase.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water + 0.1% Formic Acid

    • Solvent B: 50:50 Acetonitrile:Water + 0.1% Formic Acid

    • Causality Note: Formic acid is added to suppress the ionization of the carboxylic acid group, leading to better peak shape and more consistent retention.

  • Sample Preparation: Dissolve the crude material in a small amount of the initial mobile phase or a compatible solvent like a DMSO/Acetonitrile mixture.

  • Gradient Elution:

    • Equilibrate the column with 100% Solvent A.

    • Inject the sample.

    • Run a linear gradient from 0% to 100% Solvent B over 20-30 column volumes.

    • The less polar thioether will elute first, followed by the sulfoxide, and finally the most polar compound, the target sulfone.

  • Fraction Collection: Collect fractions corresponding to the main product peak, guided by UV detection (e.g., at 210 nm).

  • Analysis and Pooling: Analyze individual fractions by TLC or rapid HPLC to confirm purity. Pool the pure fractions.

  • Solvent Removal: Remove the mobile phase solvents under reduced pressure to isolate the final, high-purity product.

Method Selection and Workflow

Choosing the optimal purification strategy depends on the scale of the synthesis and the specific impurity profile.

decision decision process process result result start Crude Product (Sulfone, Sulfoxide, Thioether) decision1 Is the product a solid? start->decision1 process1 Attempt Recrystallization (Protocol 2) decision1->process1 Yes process2 Perform HILIC Purification (Protocol 3) decision1->process2 No / Oily decision2 Is purity >99%? decision2->process2 No result1 Pure Product decision2->result1 Yes process1->decision2 process2->result1

Caption: Decision tree for purification strategy selection.

References

  • Baran, P. S., et al. (2022). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. The electrochemical oxidation of a thioether to form an API intermediate and the effects of substrate electronics on impurity formation. Available at: [Link]

  • Vapourtec. (2024). The electrochemical oxidation of a thioether to form an API intermediate and the effects of substrate electronics on impurity formation. Available at: [Link]

  • J&K Scientific. 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol. Available at: [Link]

  • Royal Society of Chemistry. (2023). The electrochemical oxidation of a thioether to form an API intermediate and the effects of substrate electronics on impurity formation. Reaction Chemistry & Engineering. Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available at: [Link]

  • PrepChem.com. Synthesis of [2-(2-methoxyethoxy)ethoxy]methyl chloride. Available at: [Link]

  • California State University, Stanislaus. Recrystallization. Available at: [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. Recrystallization and Crystallization. Available at: [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Available at: [Link]

  • Google Patents. US3496224A - Purification of sulfonic acids.
  • Google Patents. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Available at: [Link]

  • National Center for Biotechnology Information. Oxidative DMSO Cyclization Cascade to Bicyclic Hydroxyketonitriles. Available at: [Link]

  • Cengage. Chapter 12: Oxidation and Reduction Summary. Available at: [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • PatSnap. (2022). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid.
  • American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. PubMed. Available at: [Link]

  • Google Patents. US3219484A - Process for the purification of sugars and their derivatives.
  • Aapptec. Technical Support Information Bulletin 1157. Available at: [Link]

  • National Center for Biotechnology Information. (2001). Oxidation of hydrogen sulfide and methanethiol to thiosulfate by rat tissues: a specialized function of the colonic mucosa. PubMed. Available at: [Link]

  • JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent decarboxylation of 2-(2-Methoxyethanesulfonyl)acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(2-Methoxyethanesulfonyl)acetic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(2-Methoxyethanesulfonyl)acetic acid . Below, we detail the mechanistic causality of its primary degradation pathway—decarboxylation—and provide field-proven troubleshooting strategies to ensure high-yielding functionalization.

Mechanistic Insight: The Causality of Decarboxylation

As a β -sulfonyl carboxylic acid, 2-(2-Methoxyethanesulfonyl)acetic acid possesses a built-in structural liability. The sulfonyl ( −SO2​− ) group positioned beta to the carboxylic acid is strongly electron-withdrawing. When exposed to heat or basic conditions, the carboxylate anion can easily undergo decarboxylation (loss of CO2​ ).

The causality of this degradation lies in the transition state: the resulting carbanion is highly stabilized by the adjacent sulfonyl group, drastically lowering the activation energy required for decarboxylation compared to standard aliphatic acids. This process ultimately yields an inactive methyl sulfone byproduct, a known and severe liability in drug discovery campaigns utilizing sulfonylacetic acid pharmacophores[1].

Mechanism Acid 2-(2-Methoxyethanesulfonyl) acetic acid Anion Carboxylate Anion Intermediate Acid->Anion Basic Conditions (Activation) Carbanion Stabilized Carbanion + CO2 Gas Anion->Carbanion Heat (>40°C) Decarboxylation Byproduct Methyl Sulfone (Degradation Byproduct) Carbanion->Byproduct Protonation TempControl Strict Temp Control (0°C to 15°C) TempControl->Anion Halts thermal degradation BaseControl Mild/Hindered Base (e.g., DIPEA) BaseControl->Acid Prevents excess anion formation

Mechanistic pathway of beta-sulfonyl acid decarboxylation and critical intervention points.

Frequently Asked Questions (FAQs)

Q: Why did my amide coupling reaction yield a methyl sulfone byproduct instead of the target amide? A: This is a classic symptom of base-promoted decarboxylation. During activation (e.g., forming a mixed anhydride or active ester), the presence of strong or excess unhindered base accelerates the formation of the carboxylate anion. If the activation intermediate is not rapidly consumed by your amine, the stabilized transition state collapses, releasing CO2​ and forming the inactive methyl sulfone[1]. To prevent this, use mild, sterically hindered bases and ensure the amine is present immediately upon activation.

Q: What are the absolute temperature limits for handling this reagent? A: Thermal decarboxylation of sulfonylacetic acids becomes significant at elevated temperatures. Industrial processes involving similar sulfonylacetic acids strictly avoid temperatures above 50 °C, as decarboxylation rapidly outcompetes the desired functionalization[2]. For optimal stability during highly exothermic coupling reactions, the internal reaction temperature must be maintained between 0 °C and 15 °C[2].

Q: Which coupling reagents and solvents are safest to use? A:

  • Reagents: Avoid harsh chlorinating agents like SOCl2​ or oxalyl chloride, which require elevated temperatures or generate strong localized exotherms. Opt for mild reagents like HATU, EDC/HOBt, or T3P.

  • Solvents: Highly polar aprotic solvents (like DMF or DMSO) can stabilize the carbanion transition state, accelerating decarboxylation. Whenever solubility permits, use dichloromethane (DCM) as your primary solvent.

Troubleshooting Guide & Protocol Optimization

To transition from theoretical understanding to practical application, compare your current reaction parameters against the quantitative risk assessment below.

Table 1: Quantitative Risk Assessment for Decarboxylation

Reaction ParameterHigh Risk Condition (Avoid)Optimized Condition (Recommended)Expected Decarboxylation Rate
Temperature > 40 °C to Reflux0 °C to 15 °CHigh (>60% conversion to byproduct) vs. Low (<5%)
Base Selection NaOH, TEA (Excess)DIPEA, NMM (Stoichiometric)High (Rapid anion collapse) vs. Low (Controlled activation)
Coupling Reagent SOCl2​ / Oxalyl ChlorideHATU / EDC+HOBtHigh (Thermal exotherm) vs. Low (Mild kinetics)
Solvent Pure DMSO or DMFDCM (or DCM/DMF 9:1)Moderate (Transition state stabilized) vs. Low
Self-Validating Experimental Protocol: Amide Coupling

This protocol is designed as a self-validating system. By monitoring specific visual and thermal cues, you can confirm the integrity of the reagent before proceeding to the next step.

Step 1: Pre-cooling and Dissolution

  • Action: Suspend 1.0 eq of 2-(2-Methoxyethanesulfonyl)acetic acid and 1.1 eq of your target amine in anhydrous DCM (0.1 M concentration). Cool the flask to 0 °C using an ice-water bath.

  • Validation Check: The mixture may be heterogeneous. If the acid remains completely insoluble after 10 minutes at 0 °C, add anhydrous DMF dropwise (up to 10% v/v) until a fine suspension or clear solution is achieved. Do not heat to dissolve.

Step 2: Addition of Coupling Reagent

  • Action: Add 1.2 eq of HATU (or EDC·HCl/HOBt) in a single portion to the cooled mixture.

  • Validation Check: The reaction should remain at 0 °C. No gas evolution ( CO2​ ) should be observed. If bubbling occurs, the reagent has already begun to decarboxylate due to ambient moisture or degraded coupling agents.

Step 3: Controlled Base Addition

  • Action: Equip the flask with an internal thermometer. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise over 15 minutes.

  • Validation Check: Monitor the internal temperature. The addition of base will generate an exotherm. Self-correction: If the internal temperature rises above 5 °C, pause the addition until it cools back to 0 °C. This strictly prevents the thermal threshold for decarboxylation from being breached.

Step 4: Reaction Monitoring

  • Action: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to a maximum of 15 °C over the next 2 hours.

  • Validation Check: Analyze via LCMS or TLC. The disappearance of the starting acid mass and the absence of the methyl sulfone byproduct mass ( M−44 ) validates that the coupling outpaced the degradation pathway.

Step 5: Mild Workup

  • Action: Quench the reaction with cold 5% aqueous citric acid to remove excess base, extract with DCM, wash with brine, and dry over Na2​SO4​ . Avoid washing with strong aqueous bases (like 1M NaOH) during workup, as prolonged exposure can hydrolyze the newly formed amide or degrade unreacted starting material.

References

  • Discovery of Small-Molecule Inhibitors of the ATPase Activity of Human Papillomavirus E1 Helicase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Process for producing iodomethyl sulfones (US Patent 3657353A)

Sources

Optimization

Technical Support Center: Troubleshooting 2-(2-Methoxyethanesulfonyl)acetic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing low yields or stalling reactions during the synthesis of 2-(2-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing low yields or stalling reactions during the synthesis of 2-(2-Methoxyethanesulfonyl)acetic acid (CAS: 94939-49-8).

The synthesis of this highly polar building block relies on a two-step sequence: a nucleophilic substitution to form a thioether intermediate, followed by an exhaustive oxidation to the target sulfone[1]. While the chemistry is fundamentally robust, the extreme water solubility of the product and the kinetic bottlenecks of the oxidation step are notorious for decimating isolated yields.

Synthesis Workflow & Mechanistic Pathway

Workflow Thiol 2-Methoxyethanethiol (Nucleophile) Thioether 2-(2-Methoxyethylthio)acetic acid (Intermediate) Thiol->Thioether Alkylation Halo Chloroacetic Acid (Electrophile) Halo->Thioether Base NaOH (aq) Temp: 0-10°C Base->Thioether Deprotonation Sulfone 2-(2-Methoxyethanesulfonyl)acetic acid (Target Product) Thioether->Sulfone Oxidation Oxidant 30% H2O2 / Na2WO4 pH 3-5 Oxidant->Sulfone Catalyst Activation

Synthesis workflow of 2-(2-Methoxyethanesulfonyl)acetic acid.

Diagnostic Matrix: Quick Reference for Low Yield

Oxidation SystemEquivalentsTemp (°C)Time (h)Typical YieldPrimary Cause of Yield Loss / Drawbacks
H₂O₂ / Na₂WO₄ 2.5 - 3.060 - 704 - 6>85%pH mismatch: Catalyst fails to activate if pH > 6.
mCPBA 2.1 - 2.50 - 252 - 470 - 80%Purification: Difficult to separate m-chlorobenzoic acid.
Oxone (KHSO₅) 3.02512 - 1875 - 85%Salting out: High inorganic salt load complicates extraction.

Troubleshooting Guides & FAQs

Section A: Thioether Alkylation (Step 1)

Q: My thioether yield is low, and LC-MS shows significant unreacted chloroacetic acid. What went wrong? A: This is a classic symptom of competing hydrolysis. If the sodium hydroxide base is added too rapidly, or if the internal temperature exceeds 10 °C, the hydroxide ions will attack the chloroacetic acid to form glycolic acid (2-hydroxyacetic acid) rather than acting solely as a base to deprotonate the thiol. Causality: The thiolate anion is a superior nucleophile, but at elevated temperatures, the sheer concentration of hydroxide outcompetes it. Maintain strict temperature control (0–5 °C) during the addition phase.

Q: I see a major byproduct with double the mass of my starting thiol. How do I prevent this? A: You are observing the formation of a disulfide dimer. 2-Methoxyethanethiol is prone to oxidative dimerization in the presence of atmospheric oxygen and base. Causality: Deprotonated thiols (thiolates) are highly susceptible to single-electron oxidation. Purge your reaction solvent with nitrogen or argon for 15 minutes prior to adding the thiol to suppress this pathway.

Section B: Oxidation Dynamics (Step 2)

Q: My reaction stalls at the sulfoxide stage. Adding more hydrogen peroxide doesn't help. Why? A: The oxidation of a sulfide to a sulfoxide is kinetically rapid and can occur even without a catalyst. However, the subsequent oxidation of the electron-deficient sulfoxide to a sulfone is much slower and strictly requires an activated electrophilic oxidant[2]. If you are using a sodium tungstate (Na₂WO₄) catalyst, your reaction pH is likely too high. Causality: Tungstate (WO₄²⁻) is a poor oxidant on its own. It must react with H₂O₂ in a slightly acidic environment (pH 3–5) to form the active bis(peroxo)tungstate complex. If the pH is neutral or basic, the equilibrium shifts back to the inactive tungstate, and the reaction stalls at the sulfoxide.

CatalyticCycle cluster_catalyst Catalyst Activation (pH Dependent) cluster_reaction Substrate Oxidation Tungstate WO4(2-) (Inactive Precatalyst) Peroxo Bis(peroxo)tungstate (Active Oxidant) Tungstate->Peroxo H2O2 (pH 3-5) Peroxo->Tungstate - [O] Sulfide Thioether Peroxo->Sulfide [O] Transfer Sulfoxide Sulfoxide Peroxo->Sulfoxide [O] Transfer Sulfide->Sulfoxide Fast Sulfone Sulfone Target Sulfoxide->Sulfone Slow

Tungstate-catalyzed oxidation mechanism of thioethers to sulfones.

Section C: Workup & Isolation (The Hidden Yield Killer)

Q: In-process LC-MS shows 100% conversion to the sulfone, but my isolated yield after ethyl acetate extraction is <30%. Where is my product? A: Your product is still in the aqueous layer. 2-(2-Methoxyethanesulfonyl)acetic acid possesses an exceptionally high Topological Polar Surface Area (TPSA). The combination of an ether oxygen, a sulfone moiety, and a carboxylic acid creates a massive hydrogen-bonding network with water. Standard extractions will fail[3]. Causality: To force this molecule into an organic phase, you must exploit the "salting-out" effect and suppress ionization.

  • Suppress Ionization: Acidify the aqueous layer to pH < 1 using concentrated HCl so the carboxylic acid is fully protonated (neutral).

  • Salting Out: Saturate the aqueous layer with solid NaCl to increase the ionic strength, decreasing the solubility of the organic product in water.

  • Solvent Choice: Switch from standard Ethyl Acetate to a more polar solvent system like 2-Methyltetrahydrofuran (2-MeTHF) or an EtOAc/THF (8:2) mixture.

Standardized Self-Validating Protocol

This protocol integrates built-in validation checks to ensure causality-driven success at every milestone.

Phase 1: Thioether Assembly
  • Preparation: Charge a round-bottom flask with NaOH (2.2 eq) and deionized water (10 volumes). Degas with N₂ for 15 minutes. Cool the solution to 0–5 °C using an ice bath.

  • Thiol Addition: Add 2-methoxyethanethiol (1.05 eq) dropwise over 15 minutes. Maintain stirring for 10 minutes.

  • Alkylation: Dissolve chloroacetic acid (1.0 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature strictly remains below 10 °C.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 2 hours.

  • Validation Check: Remove a 50 µL aliquot, acidify with 1N HCl, and extract with EtOAc. TLC (EtOAc/Hexane 1:1, KMnO₄ stain) should show complete consumption of the thiol. LC-MS must confirm the intermediate mass.

Phase 2: Tungstate-Catalyzed Oxidation
  • pH Adjustment (Critical): To the crude aqueous thioether solution, add glacial acetic acid dropwise until the pH reaches 3.5–4.0.

  • Catalyst Loading: Add Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, 0.01 eq). Stir for 5 minutes.

  • Oxidation: Attach a reflux condenser. Slowly add 30% H₂O₂ (3.0 eq) dropwise via an addition funnel. Caution: This reaction is highly exothermic. Maintain the temperature between 50–60 °C.

  • Maturation: Heat the mixture to 65 °C for 4 hours.

  • Validation Check: LC-MS of an aliquot must show complete disappearance of the sulfoxide intermediate and exclusive presence of the sulfone.

Phase 3: High-Efficiency Isolation
  • Quench: Cool the mixture to 0 °C. Slowly add an aqueous solution of sodium sulfite (Na₂SO₃) to quench unreacted peroxides.

  • Validation Check: Test the mixture with KI-starch indicator paper. It must remain white (negative for peroxides) before proceeding.

  • Acidification: Add concentrated HCl dropwise until the aqueous phase reaches pH < 1.

  • Salting Out: Add solid NaCl to the aqueous mixture until it is fully saturated (undissolved salt remains).

  • Extraction: Extract the aqueous layer five times with equal volumes of 2-MeTHF.

  • Finishing: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-(2-Methoxyethanesulfonyl)acetic acid.

References

  • Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide Royal Society of Chemistry (RSC)[Link]

  • Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Reactions of some 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution Canadian Journal of Chemistry (CDN Science Pub)[Link]

Sources

Troubleshooting

improving solubility of 2-(2-Methoxyethanesulfonyl)acetic acid in aqueous media

Welcome to the Formulation Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing aqueous solubility bottlenecks with 2-(2-Methoxyethanesulfonyl)acetic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing aqueous solubility bottlenecks with 2-(2-Methoxyethanesulfonyl)acetic acid (CAS: 94939-49-8). As a Senior Application Scientist, I have structured this portal to move beyond basic instructions—focusing instead on the physicochemical causality behind solubility failures and providing self-validating protocols to ensure your experimental workflows remain robust.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is 2-(2-Methoxyethanesulfonyl)acetic acid precipitating in my acidic assay buffer (pH < 3.0)? A1: The precipitation is driven by the suppression of ionization. This compound features a carboxylic acid moiety adjacent to a strongly electron-withdrawing sulfone group (-SO₂-). This structural arrangement stabilizes the carboxylate anion via inductive effects, yielding an estimated pKa of approximately 2.5 to 3.0, which is characteristic of sulfonylacetic acids (1[1]). When your buffer pH drops below this pKa, the molecule exists almost entirely in its unionized (free acid) state. Without the charge-dipole interactions provided by the carboxylate anion, the molecules form intermolecular hydrogen-bonded dimers, increasing crystal lattice energy and driving precipitation out of the aqueous phase.

Q2: Is the baseline aqueous solubility of this molecule inherently poor? A2: No. The presence of the methoxyether and sulfone groups provides multiple hydrogen-bond acceptors, making the baseline molecule moderately to highly soluble in pure water compared to strictly aliphatic carboxylic acids (2[2]). Solubility issues typically only manifest when you are attempting to formulate ultra-high concentration stock solutions (>100 mg/mL) or when working in strictly low-pH environments (e.g., simulated gastric fluid).

Q3: How can I achieve a >100 mg/mL stock solution for high-throughput screening without using organic solvents? A3: The most thermodynamically reliable method is in situ salt formation, a standard pharmaceutical strategy for carboxylic acid formulations (3[3]). By titrating the aqueous vehicle with a strong base (e.g., NaOH) to a pH of at least 5.0 (two units above the pKa), you ensure >99% ionization. The resulting sodium salt will exhibit vastly superior hydration capacity.

Q4: What if my experimental protocol strictly requires an acidic pH where salt formation is impossible? A4: If pH adjustment is prohibited, you must manipulate the dielectric constant of the media or utilize complexation:

  • Co-solvents: Introducing 10-20% v/v PEG 400 or Propylene Glycol lowers the bulk dielectric constant of the mixture, allowing the water-miscible solvent to solvate the unionized ether/sulfone moieties.

  • Micellar Solubilization: Utilizing non-ionic surfactants (e.g., Polysorbate 80) can encapsulate the unionized free acid within hydrophobic micelle cores, effectively increasing the apparent solubility of polar functional groups (4[4]).

Part 2: Quantitative Data Summary

The following table summarizes the expected quantitative enhancements based on the chosen solubilization strategy. Use this to select the most appropriate method for your specific assay conditions.

Solubilization StrategyPrimary Physicochemical MechanismExpected Solubility EnhancementBest Experimental Use Case
pH Adjustment (pH > 5.0) Full Ionization / In situ Salt Formation10x - 50xNeutral/Basic Assays, IV Formulations, High-throughput Stocks
Co-solvent (20% PEG 400) Dielectric Constant Reduction5x - 10xLow-pH Assays, Oral Suspensions, Toxicity Studies
Surfactant (1% Tween 80) Micellar Encapsulation2x - 5xComplex Biological Matrices, Protein-heavy Assays
Co-crystallization Crystal Lattice Disruption2x - 4xSolid Oral Dosage Forms, Powder Formulations

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the protocol includes built-in physical checks to confirm success before you proceed to your main experiment.

Protocol A: Preparation of a 100 mg/mL Stock Solution via In Situ pH Adjustment

Causality: We use dropwise titration rather than bulk base addition to prevent localized high-pH microenvironments, which could theoretically trigger base-catalyzed degradation, while ensuring we do not overshoot physiological osmolarity.

  • Weighing: Accurately weigh 100 mg of 2-(2-Methoxyethanesulfonyl)acetic acid powder.

  • Suspension: Suspend the powder in 800 µL of HPLC-grade water. (Note: The solution will likely be cloudy and acidic as the initial fraction dissolves and releases protons).

  • Titration: Under continuous magnetic stirring (400 rpm), add 1.0 M NaOH dropwise. Continuously monitor the pH using a calibrated micro-pH probe.

  • Equilibration: Continue titration until the pH stabilizes at 5.5 ± 0.2 . The solution will transition from a cloudy suspension to completely transparent, indicating full ionization of the carboxylic acid.

  • Volume Adjustment: Volumetrically adjust the final volume to exactly 1.0 mL with HPLC-grade water.

  • Self-Validation Step: Centrifuge a 50 µL aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet.

    • Logic: If a pellet forms, the pH may have drifted downward as more core material dissolved. If so, re-adjust the bulk solution with NaOH until the centrifugation test yields no pellet.

Protocol B: Co-Solvent Solubilization for Acidic Media (pH 2.0)

Causality: Wetting the compound in the pure co-solvent first maximizes surface area interaction and disrupts the crystal lattice before the introduction of the highly polar, low-pH aqueous phase.

  • Wetting: Weigh out 50 mg of the compound into a glass vial.

  • Primary Solvation: Add 200 µL of PEG 400. Vortex vigorously for 2 minutes to ensure complete wetting and preliminary solvation of the powder.

  • Aqueous Integration: Slowly add 750 µL of 0.1 N HCl (pH ~1.0) dropwise while continuously vortexing to prevent localized precipitation (solvent crashing).

  • Thermal Energy: Sonicate the mixture in a water bath at 37°C for 15 minutes to provide the thermodynamic energy required to overcome the heat of solution.

  • Volume Adjustment: Adjust the final volume to 1.0 mL with 0.1 N HCl.

  • Self-Validation Step: Pass a red laser pointer beam through the vial in a dark room (Tyndall Effect test).

    • Logic: If the beam path is highly visible (scattering), micro-precipitates are present, indicating the co-solvent fraction is insufficient for this specific concentration. You must either decrease the target concentration or increase the PEG 400 fraction to 30%.

Part 4: Troubleshooting Workflow Visualization

SolubilityWorkflow Start Solubility Issue Detected: 2-(2-Methoxyethanesulfonyl)acetic acid CheckPH Evaluate Aqueous Media pH Is pH < pKa (approx. 2.8)? Start->CheckPH LowPH pH < 2.8 (Acidic) Unionized Form Predominates CheckPH->LowPH Yes HighPH pH > 4.0 (Neutral/Basic) Ionized Form Predominates CheckPH->HighPH No ActionLowPH Apply Co-solvents (PEG 400) or Micellar Solubilization LowPH->ActionLowPH ActionHighPH Investigate Common Ion Effect or Salting-Out HighPH->ActionHighPH Success Target Concentration Achieved (Self-Validated) ActionLowPH->Success Optimize Optimize Counter-ion (e.g., K+ instead of Na+) ActionHighPH->Optimize Optimize->Success

Workflow for troubleshooting 2-(2-Methoxyethanesulfonyl)acetic acid solubility.

Part 5: References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL:[Link]

  • (4-Tolylsulphonyl)acetic acid | C9H10O4S | CID 77538 Source: PubChem (National Institutes of Health) URL:[Link]

  • Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach Source: Impactfactor URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-(2-Methoxyethanesulfonyl)acetic Acid

Welcome to the Application Support Portal. This guide is designed for analytical scientists and drug development professionals troubleshooting the chromatographic behavior of 2-(2-Methoxyethanesulfonyl)acetic acid and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for analytical scientists and drug development professionals troubleshooting the chromatographic behavior of 2-(2-Methoxyethanesulfonyl)acetic acid and related highly polar aliphatic sulfonyl carboxylic acids.

The "Invisible Peak" - Detection Troubleshooting

Q: I am injecting my sample at a high concentration (1 mg/mL) but seeing no peaks on my standard HPLC-UV system at 254 nm or 210 nm. Why?

The Science (Causality): 2-(2-Methoxyethanesulfonyl)acetic acid is a purely aliphatic molecule. Its structure (CH₃-O-CH₂-CH₂-SO₂-CH₂-COOH) lacks conjugated π-systems, aromatic rings, or any functional groups capable of significant π→π* or n→π* transitions above 200 nm. Consequently, ultraviolet absorbance detection is rarely implemented for such aliphatic carboxylic acids due to the complete absence of a chromophore[1]. Relying on low-UV (e.g., 200-210 nm) is highly susceptible to baseline drift from mobile phase absorbance. Highly polar compounds without UV-absorbing structures present a dual hurdle in method development, necessitating alternative detection strategies[2].

The Solution: You must transition to a universal detector that does not rely on light absorption.

  • Charged Aerosol Detection (CAD): Ideal for non-volatile analytes. It measures the charge transferred to aerosol particles after the mobile phase is evaporated.

  • Evaporative Light Scattering Detection (ELSD): A viable alternative to CAD, though typically less sensitive.

  • Mass Spectrometry (LC-MS): Use Electrospray Ionization in negative mode (ESI-). The carboxylic acid readily deprotonates to form a stable[M-H]⁻ ion.

The "Solvent Front" Problem - Retention & Peak Shape

Q: I switched to LC-MS, but my analyte elutes in the void volume (t₀) on a standard C18 column. Furthermore, the peak is severely tailed. How do I fix this?

The Science (Causality): Standard aliphatic carboxylic acids have a pKa of ~4.8. However, the strongly electron-withdrawing sulfonyl group (-SO₂-) adjacent to the alpha-carbon drastically increases the acidity of your molecule. The pKa of the closely related analog, methanesulfonylacetic acid, is experimentally established at 2.36[3].

To suppress the ionization of an acid for standard Reversed-Phase (RP) chromatography, the mobile phase pH must be at least 2 units below the pKa (i.e., pH < 0.4). Standard LC-MS mobile phases (like 0.1% Formic Acid, pH ~2.7) fail to fully protonate this molecule. It exists in a dynamic equilibrium between its neutral and highly polar anionic state, causing it to bypass the hydrophobic C18 stationary phase (eluting at t₀) and smear across the column (peak tailing).

The Solution: Abandon standard C18. Instead, exploit the molecule's polarity and charge:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase (e.g., bare silica, zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). The charged carboxylate actually enhances partitioning into the water-enriched layer on the silica surface.

  • Mixed-Mode Anion Exchange (WAX/RP): Columns like Primesep B2 or BIST A+ contain both hydrophobic alkyl chains and positively charged basic groups. This allows the negatively charged sulfonyl carboxylic acid to be retained via strong electrostatic interactions while maintaining compatibility with organic modifiers[4].

Experimental Protocols: Self-Validating Workflows

Protocol A: LC-CAD Method for Non-UV Active Polar Acids

This protocol utilizes HILIC conditions coupled with CAD to ensure both retention and detection.

Step 1: Mobile Phase Preparation

  • Buffer (A): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with neat formic acid. (Note: CAD requires volatile buffers. Do not use non-volatile phosphate buffers).

  • Organic (B): 100% LC-MS grade Acetonitrile.

  • Validation Check: Inject a blank gradient to ensure the baseline noise is < 0.5 pA on the CAD.

Step 2: Column & System Setup

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 2.1 mm, 3 µm.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 90% B (highly organic for HILIC retention). Ramp down to 50% B over 10 minutes to elute the polar analyte.

Step 3: System Suitability & Causality Check

  • Inject Toluene as a void volume (t₀) marker. In HILIC, non-polar Toluene is unretained. If your analyte elutes after Toluene, true HILIC retention mechanism is confirmed.

Quantitative Data Summaries

Table 1: Comparison of Chromatographic Strategies for 2-(2-Methoxyethanesulfonyl)acetic acid

Column ChemistryMobile Phase StrategyRetention MechanismDetection CompatibilityRecommendation Level
Standard C18 0.1% Formic Acid (pH 2.7)Hydrophobic PartitioningMS, CAD, ELSDPoor (Elutes at void due to pKa ~2.36)
AQ-C18 (Polar Endcapped) 100% Aqueous (0.1% TFA)Hydrophobic (pore access)Low UV (210 nm)⚠️ Moderate (Prone to baseline drift)
Zwitterionic HILIC 90% ACN / 10% NH₄FormateAqueous Layer PartitioningMS, CAD, ELSDExcellent (Ideal for polar/charged states)
Mixed-Mode WAX 50% ACN / Ammonium AcetateElectrostatic + HydrophobicMS, CAD, ELSDExcellent (High loadability)

Mechanistic Visualizations

Below are the causal relationships and workflows governing the analysis of highly polar, non-chromophoric acids.

TroubleshootingWorkflow Start Analyte: 2-(2-Methoxyethanesulfonyl)acetic acid CheckUV Does it have a UV Chromophore? Start->CheckUV Detectors Switch to Universal Detectors: CAD, ELSD, or LC-MS (ESI-) CheckUV->Detectors No (Aliphatic) CheckRet Is retention on C18 > 2 column volumes? Detectors->CheckRet Mechanism Analyte is highly acidic (pKa ~2.4). Standard pH fails to suppress ionization. CheckRet->Mechanism No (Elutes at t0) Solution Implement HILIC or Mixed-Mode (WAX) Chromatography Mechanism->Solution Change Column Chemistry

Figure 1: Decision tree for troubleshooting the detection and retention of aliphatic sulfonyl carboxylic acids.

RetentionMechanism Analyte Analyte Anion R-SO2-CH2-COO⁻ Stationary Mixed-Mode Stationary Phase Silica - Alkyl Chain - NR3⁺ Analyte->Stationary Electrostatic Attraction (Primary Retention) Mobile Mobile Phase High Organic, pH 5.0 Analyte->Mobile Hydrophilic Partitioning (Elution Control)

Figure 2: Dual-retention mechanism of sulfonyl carboxylic acids on a Mixed-Mode WAX stationary phase.

References

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: National Center for Biotechnology Information (NIH/PMC) URL: [Link]

  • Title: No chromophore - no problem? Source: Wiley Analytical Science URL: [Link]

  • Title: 2-(Methylsulfonyl)acetic acid Properties Source: LookChem URL: [Link]

  • Title: HPLC Method for Analysis of Sulfonic acids on BIST A+ Column Source: SIELC Technologies URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-(2-Methoxyethanesulfonyl)acetic acid

Welcome to the Technical Support Center. The complete oxidation of thioethers to sulfones is a critical transformation in organic synthesis, often required for developing specialized functional materials and pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The complete oxidation of thioethers to sulfones is a critical transformation in organic synthesis, often required for developing specialized functional materials and pharmaceutical intermediates[1]. However, this process frequently generates neutral sulfone impurities (e.g., dimethyl sulfone from DMSO-based oxidations, or over-oxidized neutral side-products).

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies. Rather than relying on simple recrystallization, this guide focuses on exploiting the distinct physicochemical properties of your target molecule to isolate 2-(2-Methoxyethanesulfonyl)acetic acid with high purity.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why are sulfone impurities persisting in my final product despite repeated recrystallization? A1: 2-(2-Methoxyethanesulfonyl)acetic acid is a highly polar molecule containing an ether, a sulfone, and a carboxylic acid moiety. Neutral sulfone impurities (such as dimethyl sulfone, a common byproduct if Swern-type or DMSO-mediated oxidations are used, or bis-alkyl sulfones) often co-crystallize due to similar dipole moments and hydrogen-bonding acceptor capabilities. Because these impurities lack an ionizable proton, traditional recrystallization is less effective than chemical separation methods driven by pKa differences.

Q2: What is the most reliable method for removing these neutral sulfone impurities? A2: Acid-base extraction is the gold standard for this purification. This technique utilizes the difference in solubility of a compound in its acid or base form to induce separation[2]. By adjusting the pH of the crude mixture to ~8 using a weak base like sodium bicarbonate ( NaHCO3​ ), the target 2-(2-Methoxyethanesulfonyl)acetic acid is deprotonated to form a highly water-soluble sodium carboxylate salt. The neutral sulfone impurities remain uncharged and can be easily washed away with an immiscible organic solvent (e.g., dichloromethane).

Q3: I performed the acid-base extraction, but my recovery yield of the target acid is extremely low (<30%). What went wrong? A3: Your product is likely remaining in the aqueous layer. While acid-base extraction is highly effective for separation, 2-(2-Methoxyethanesulfonyl)acetic acid is exceptionally hydrophilic even in its protonated (acidic) state at pH 1-2. To force the protonated acid into the organic recovery phase, you must saturate the aqueous layer with sodium chloride ( NaCl ) to induce a "salting-out" effect. Furthermore, you must use a highly polar organic extraction solvent such as ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) instead of non-polar solvents like diethyl ether or hexanes.

Data Presentation: Physicochemical State Comparison

To understand the causality behind the extraction protocol, review how the target compound and common impurities behave at different pH levels.

CompoundFunctional ClassApprox. pKaState at pH 8 (Aq)State at pH 1 (Aq)Preferred Phase (pH 8)Preferred Phase (pH 1)
2-(2-Methoxyethanesulfonyl)acetic acid Acidic Sulfone~3.5Deprotonated (Anion)Protonated (Neutral)AqueousOrganic (EtOAc)
Dimethyl Sulfone (Impurity) Neutral SulfoneN/ANeutralNeutralOrganic (DCM)Organic (DCM)
Bis(2-methoxyethyl) sulfone Neutral SulfoneN/ANeutralNeutralOrganic (DCM)Organic (DCM)

Experimental Protocol: Step-by-Step Acid-Base Extraction

This self-validating protocol ensures that neutral impurities are completely removed before the target molecule is recovered.

Step 1: Dissolution & Basification

  • Action: Dissolve the crude mixture in a minimal amount of deionized water. Slowly add saturated aqueous NaHCO3​ until the pH reaches 7.5–8.0.

  • Causality: This ensures complete conversion of the target acid to its water-soluble sodium salt without risking the hydrolysis of other sensitive functional groups, which could occur if strong bases like NaOH were used[2].

Step 2: Impurity Wash

  • Action: Transfer the solution to a separatory funnel. Extract the aqueous layer 3 times with equal volumes of dichloromethane (DCM).

  • Causality: The neutral sulfone impurities partition into the DCM layer, while the target carboxylate remains trapped in the aqueous layer. Discard the DCM layers.

Step 3: Acidification & Salting Out

  • Action: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add concentrated HCl (12 M) dropwise in an ice bath until the pH reaches 1.0–2.0. Once acidified, add solid NaCl until the solution is fully saturated (undissolved salt remains).

  • Causality: Acidification reprotonates the carboxylate back to the neutral acid. The NaCl increases the ionic strength of the aqueous phase, drastically reducing the solubility of the polar target molecule in water (salting out).

Step 4: Product Recovery

  • Action: Extract the saturated aqueous layer 4–5 times with ethyl acetate (EtOAc) or 2-MeTHF.

  • Causality: Repeated extractions with a polar aprotic solvent are necessary to overcome the high water affinity of the methoxy and sulfone groups on the target molecule.

Step 5: Drying & Concentration

  • Action: Combine the EtOAc extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified 2-(2-Methoxyethanesulfonyl)acetic acid.

Extraction Workflow Visualization

G Start Crude Mixture (Target Acid + Neutral Sulfones) Base Add aq. NaHCO3 (pH 8) Start->Base Split1 Phase Separation Base->Split1 Org1 Organic Phase (DCM) [Neutral Sulfone Impurities] Split1->Org1 Discard Aq1 Aqueous Phase [Target Carboxylate Salt] Split1->Aq1 Retain Acid Add aq. HCl (pH 1-2) + Saturate with NaCl Aq1->Acid Extract Extract with EtOAc Acid->Extract Split2 Phase Separation Extract->Split2 Aq2 Aqueous Phase [Waste Salts] Split2->Aq2 Discard Org2 Organic Phase (EtOAc) [Purified Target Acid] Split2->Org2 Retain & Dry

Workflow for the acid-base extraction of 2-(2-Methoxyethanesulfonyl)acetic acid.

References

  • Title: Acid–base extraction Source: Wikipedia URL: [Link]

  • Title: Node-Solution Microenvironment Governs the Selectivity of Thioanisole Oxidation within Catalytic Zr-Based Metal–Organic Framework Source: ACS Applied Materials & Interfaces URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Methoxyethanesulfonyl)acetic Acid Coupling

As a Senior Application Scientist, I have frequently guided researchers through the challenges of coupling sterically demanding substrates. A recurring topic is the difficult amide bond formation with 2-(2-Methoxyethanes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have frequently guided researchers through the challenges of coupling sterically demanding substrates. A recurring topic is the difficult amide bond formation with 2-(2-Methoxyethanesulfonyl)acetic acid. The bulky sulfonyl group positioned at the alpha-carbon creates significant steric hindrance, which can dramatically slow down or completely stall standard coupling reactions. This guide provides a comprehensive framework for understanding and overcoming these challenges, moving from diagnostics to robust, field-proven protocols.

Part 1: Understanding the Steric Challenge

The primary obstacle in coupling 2-(2-Methoxyethanesulfonyl)acetic acid is the spatial arrangement of the sulfonyl group relative to the reactive carboxylic acid. The two sulfonyl oxygens and the methoxyethyl group create a bulky three-dimensional shield around the carbonyl carbon. This "ortho-like" effect physically blocks the nucleophilic attack of the amine, even after the carboxylic acid has been activated by a coupling reagent.[1] Overcoming this requires strategies that either utilize exceptionally reactive intermediates or alter the reaction environment to favor the sterically demanding transition state.

Caption: Steric hindrance from the sulfonyl group.
Part 2: Troubleshooting Workflow for Failed Couplings

When a coupling reaction with 2-(2-Methoxyethanesulfonyl)acetic acid yields poor results, a systematic approach is essential. The following workflow helps diagnose the issue and points toward the most effective solutions.

Caption: Troubleshooting workflow for difficult couplings.
Part 3: Frequently Asked Questions (FAQs)

Q1: Why is 2-(2-Methoxyethanesulfonyl)acetic acid considered a sterically hindered substrate? The steric hindrance arises from the bulky sulfonyl group (SO₂) attached directly to the alpha-carbon, the carbon adjacent to the carboxylic acid. The tetrahedral geometry of the sulfur atom, combined with its two oxygen atoms and the methoxyethyl chain, creates a significant steric shield that physically obstructs the approach of an amine nucleophile to the activated carbonyl center.[1][2]

Q2: My standard EDC/HOBt coupling failed. Is this expected? Yes, this is a common outcome. Standard carbodiimide reagents like EDC, even with additives like HOBt, often form activated esters that are not reactive enough to overcome the high activation energy barrier imposed by severe steric hindrance.[3] For these challenging substrates, more potent activating agents are required.

Q3: What are the best classes of coupling reagents for this substrate? For sterically demanding couplings, the most effective reagents are typically uronium/aminium or phosphonium salts.[4]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective because they form activated esters (OAt or Oxyma esters) that are significantly more reactive than the OBt esters generated from HBTU or HOBt.[5] HATU is frequently recommended for its high reactivity and suppression of side reactions.[6]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very powerful and are known to be effective for difficult couplings.[4][7]

Q4: How can I modify reaction conditions to improve yields? Beyond changing the coupling reagent, several modifications to the reaction conditions can be beneficial:

  • Temperature: Increasing the reaction temperature (e.g., from room temperature to 40-80°C) provides the necessary kinetic energy to overcome the steric barrier.[2][3] Microwave-assisted synthesis is particularly effective at accelerating these reactions.[6]

  • Reaction Time: For slow, sterically hindered reactions, extending the coupling time from a standard 1-2 hours to overnight can help drive the reaction to completion.[2][5]

  • Concentration: Using more concentrated solutions can sometimes favor the bimolecular coupling reaction over unimolecular decomposition of the activated intermediate.

Q5: What role does the base play in these challenging couplings? The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is strongly recommended.[8] It is basic enough to deprotonate the necessary species and neutralize acid byproducts without competing with the primary or secondary amine as a nucleophile. Using a smaller base like triethylamine (TEA) could potentially worsen steric crowding.[1]

Part 4: Comparative Guide to Coupling Reagents

The choice of coupling reagent is the most critical factor for success. This table summarizes the most relevant options for hindered substrates.

Reagent ClassExample(s)ReactivityAdvantagesDisadvantagesBest For...
Carbodiimides EDC, DICLow-ModerateInexpensive, common.Often ineffective for hindered substrates; can lead to side products (e.g., N-acylurea).Simple, non-hindered couplings. Generally not recommended here.
Uronium/Aminium HATU, HCTUVery HighExcellent for hindered couplings, fast reaction rates, low racemization.[6]More expensive, can cause guanidinylation of the N-terminal amine if used in large excess.[7]The first-line choice for moderately to severely hindered couplings.
Phosphonium PyBOP, PyAOPHighVery effective for difficult couplings, known to suppress racemization.[3][4]Byproducts can sometimes be difficult to remove.An excellent alternative to uronium salts, especially when racemization is a concern.
Acyl Halides Acyl Fluorides (via BTFFH, TCFH-NMI)Extremely HighAcyl fluorides are highly reactive and less sterically demanding intermediates.[3][9]Requires an extra step to form the intermediate; reagents can be moisture-sensitive.Exceptionally challenging cases where even HATU or PyAOP fail.[10][11]
Part 5: Recommended Experimental Protocols

The following protocols are designed to provide a high probability of success for coupling 2-(2-Methoxyethanesulfonyl)acetic acid. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: High-Reactivity Coupling using HATU

This method is the recommended starting point for coupling 2-(2-Methoxyethanesulfonyl)acetic acid with primary or secondary amines.

Materials:

  • 2-(2-Methoxyethanesulfonyl)acetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 2-(2-Methoxyethanesulfonyl)acetic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Pre-activation (Optional but Recommended): Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 equiv) and stir the mixture for 5-10 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equiv) to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. If the reaction is sluggish (monitored by TLC or LC-MS), gently heat the mixture to 40-50 °C.

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Acyl Fluoride Formation and Subsequent Coupling

This two-step protocol is reserved for extremely challenging couplings where other methods have failed. Acyl fluorides are among the most reactive acylating agents.[9]

Materials:

  • 2-(2-Methoxyethanesulfonyl)acetic acid (1.3 equiv)

  • Bis(tetrafluoro-4-pyridyl)sulfone (BTFFH) or similar acyl fluoride precursor (1.5 equiv)

  • Amine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

Procedure:

Step A: Formation of the Acyl Fluoride Intermediate

  • Reagent Setup: To a dry, sealable reaction vessel under an inert atmosphere, add 2-(2-Methoxyethanesulfonyl)acetic acid (1.3 equiv) and BTFFH (1.5 equiv).[3][10]

  • Solvent and Base: Add anhydrous CH₂Cl₂ followed by DIPEA (4.5 equiv).

  • Activation: Stir the mixture for 30-60 minutes at room temperature to form the acyl fluoride.

Step B: Coupling with the Amine 4. Amine Addition: Add the amine (1.0 equiv) to the vessel containing the in-situ generated acyl fluoride. 5. Reaction: Tightly seal the reaction vessel. Heat the mixture in an oil bath at a temperature between 60-80°C overnight (approx. 12-16 hours). Caution: Heating a sealed vessel will cause overpressure. Ensure the reaction vessel is appropriate for these conditions.[10] 6. Workup and Purification: Cool the reaction mixture to room temperature. Proceed with a standard aqueous workup and purification as described in Protocol 1.

References
  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-267. Retrieved from [Link]

  • Gagnon, D., Bédard, A.-C., & Charette, A. B. (2019). Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. Scientific Reports, 9(1), 18884. Retrieved from [Link]

  • Wang, C.-Y., Sun, H.-D., & Li, X. (2018). Iridium-Catalyzed Aryl C–H Sulfonamidation and Amide Formation Using a Bifunctional Nitrogen Source. Organic Letters, 20(16), 5052-5056. Retrieved from [Link]

  • Wang, J., et al. (2020). Organocatalytic asymmetric N-sulfonyl amide C-N bond activation to access axially chiral biaryl amino acids. Nature Communications, 11(1), 940. Retrieved from [Link]

  • Ghobrial, M., & Bode, J. W. (2018). Ynamide Coupling Reagents: Origin and Advances. Molecules, 23(10), 2560. Retrieved from [Link]

  • DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chen, P., et al. (2019). Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. Molecules, 24(1), 164. Retrieved from [Link]

  • Liu, C., et al. (2023). Palladium-Catalyzed Decarboxylative Allylic Sulfonylation of Vinyloxazolidine-2,4-diones: Synthesis of γ-Sulfonyl-α,β-unsaturated Amides. The Journal of Organic Chemistry, 88(5), 2959-2969. Retrieved from [Link]

  • Pinto, A. C. S., et al. (2023). Sulfonic Acid‐Functionalized (Bio)Materials as Catalysts for Efficient Amide Bond Synthesis. ChemistryOpen, 12(6), e202200216. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • Douglass, I. B., & King, J. F. (1998). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4. Retrieved from [Link]

  • Kumar, A., et al. (2023). Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. ACS Catalysis, 13(24), 16223-16239. Retrieved from [Link]

  • Li, Y., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules, 28(8), 3568. Retrieved from [Link]

  • Mondal, S., & Bode, J. W. (2021). Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. Journal of the American Chemical Society, 143(42), 17506-17512. Retrieved from [Link]

  • Bentley, T. W. (2008). Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation. The Journal of Organic Chemistry, 73(16), 6251-6257. Retrieved from [Link]

  • Amarasekara, A. S., et al. (2023). Effect of neighboring carboxylic acid groups in sulfocarboxylic acid catalyzed hydrolysis of cellulose and corn stover. ResearchGate. Retrieved from [Link]

  • cynicalbrit. (2020). Re: amide coupling help. Reddit. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Ravindar, L., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science, 14(43), 12051-12058. Retrieved from [Link]

  • Shi, Y., et al. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science, 14(23), 6205-6216. Retrieved from [Link]

  • Proust, N., Gallucci, J. C., & Paquette, L. A. (2009). Effect of sulfonyl protecting groups on the neighboring group participation ability of sulfonamido nitrogen. The Journal of Organic Chemistry, 74(7), 2897-2900. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(2-Methoxyethanesulfonyl)acetic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 2-(2-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 2-(2-Methoxyethanesulfonyl)acetic acid (CAS: 94939-49-8) .

Because this molecule contains a hydrogen-bond donating/accepting carboxylic acid, a highly polar sulfone group, and a flexible ether linkage, it exhibits extreme polarity and a strong tendency to "oil out" (liquid-liquid phase separation) rather than crystallize. This guide provides field-proven, self-validating protocols to ensure high-purity crystalline recovery.

Solvent Selection Matrix

The causality behind solvent selection for this compound relies on balancing its high polarity. Protic solvents (alcohols, water) easily break the intermolecular hydrogen bonds of the carboxylic acid and sulfone moieties, providing excellent hot solubility. However, to force crystallization, a carefully selected anti-solvent or a solvent with a steep temperature-solubility gradient is required.

Below is the quantitative and qualitative data summarizing the best solvent systems for this compound.

Solvent SystemRatio (v/v)Solute Solubility (Hot)Solute Solubility (Cold)Target Impurity RemovalExpected Yield
Ethyl Acetate / Heptane 1:2 to 1:4HighVery LowNon-polar organics, unreacted alkyl halides85–90%
Isopropanol (IPA) N/A (Neat)HighModeratePolar degradation products, trace water75–80%
Ethanol / Water 9:1Very HighModerateInorganic salts, highly polar byproducts70–75%
Diisopropyl Ether (DIPE) N/A (Wash)LowVery LowGeneral wash for sticky/hygroscopic cakes>95% (Recovery)

Recrystallization Workflow & Decision Logic

To prevent batch failure, your solvent choice must be dictated by the crude impurity profile. Use the following decision matrix to select your protocol.

SolventSelection Start Crude 2-(2-Methoxyethanesulfonyl) acetic acid CheckImp Primary Impurity Profile? Start->CheckImp PolarImp Highly Polar (e.g., salts, oxidized species) CheckImp->PolarImp Polar NonPolarImp Non-Polar (e.g., alkyl halides, organics) CheckImp->NonPolarImp Non-Polar SolventA Protocol A: Isopropanol (IPA) PolarImp->SolventA SolventB Protocol B: Ethyl Acetate / Heptane NonPolarImp->SolventB OilOut Oiling Out Occurs? SolventA->OilOut SolventB->OilOut Seed Seed Crystals & Slow Cooling (0.1°C/min) OilOut->Seed Yes Success High Purity Crystals OilOut->Success No Triturate Triturate with Diisopropyl Ether (DIPE) Seed->Triturate Fails Seed->Success Triturate->Success

Decision matrix for selecting the optimal recrystallization solvent system.

Step-by-Step Methodologies

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for removing highly polar impurities and avoiding liquid-liquid phase separation. Isopropanol is a standard, highly effective solvent for sulfone-containing compounds[1].

  • Dissolution: Suspend the crude 2-(2-Methoxyethanesulfonyl)acetic acid in 5 volumes (5 mL/g) of Isopropanol (IPA).

  • Heating: Heat the suspension to 75 °C under gentle reflux until complete dissolution is achieved. Scientific Rationale: IPA disrupts the intermolecular hydrogen bonding of the carboxylic acid dimer without causing excessive esterification (which can happen with methanol at high temperatures).

  • Hot Filtration: If particulate matter is present, filter the hot solution through a pre-warmed celite pad.

  • Controlled Cooling: Cool the solution to 50 °C at a rate of 1 °C/min. Hold at 50 °C for 30 minutes to allow nucleation.

  • Crystallization: Cool to 0–5 °C over 2 hours.

  • Isolation: Filter the crystals and wash the cake with 1 volume of ice-cold IPA. Dry under high vacuum at 40 °C.

Protocol B: Solvent/Anti-Solvent System (Ethyl Acetate / Heptane)

Best for removing non-polar organic impurities.

  • Dissolution: Dissolve the crude material in minimal hot Ethyl Acetate (approx. 3–4 mL/g) at 65 °C.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining the temperature at 65 °C. Stop adding Heptane the moment the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1–2 drops of Ethyl Acetate until the solution is perfectly clear again. Scientific Rationale: This ensures the system is exactly at the saturation point without crossing into the metastable zone too rapidly, which prevents oiling out.

  • Cooling: Remove from heat and allow the flask to cool ambiently to room temperature. Do not disturb the flask.

  • Isolation: Filter the resulting crystals and wash with cold Heptane.

Troubleshooting & FAQs

Q: The compound is "oiling out" (forming a syrup) instead of crystallizing when I add heptane to the ethyl acetate solution. How do I fix this? A: Oiling out occurs when the temperature at which the solute supersaturates the solvent is higher than the melting point of the solute in that specific solvent mixture. The flexible methoxyethyl chain lowers the lattice energy of the crystal. Solution: Reheat the mixture until it is a homogeneous liquid. Cool it down to just above the cloud point, add a few seed crystals of pure 2-(2-Methoxyethanesulfonyl)acetic acid, and lower the temperature at a very slow, controlled rate (e.g., 0.1 °C/min). If it continues to oil out, switch to the Isopropanol protocol[1].

Q: My recovered crystals are sticky, gummy, and seem to be pulling moisture from the air. What causes this and how is it resolved? A: The sulfone and ether moieties are highly hygroscopic and coordinate easily with atmospheric water or residual polar solvents. Solution: Triturate or wash the final filter cake with cold Diisopropyl ether (DIPE)[2]. DIPE is highly effective at displacing water and polar solvents from the crystal lattice while having virtually zero solubility for sulfonylacetic acids. After the DIPE wash, immediately dry the solid under high vacuum ( < 10 mbar) at 40 °C for 12 hours.

Q: Can I use an Ethanol/Water mixture for recrystallization? A: Yes. Ethanol/Water mixtures are historically well-documented for the recrystallization of related sulfonylacetic acids (such as benzylsulfonylacetic acid)[3]. However, because 2-(2-Methoxyethanesulfonyl)acetic acid is significantly more hydrophilic than benzyl-derivatives, you must keep the water content very low (e.g., 95:5 Ethanol:Water). Excessive water will lead to massive yield losses due to the compound's high aqueous solubility.

Q: What if my yield is unacceptably low (< 50%) after cooling? A: The compound is likely too soluble in the chosen system. If using Protocol A (IPA), you can concentrate the mother liquor under reduced pressure to half its volume and cool to -10 °C to force a second crop of crystals. If using Protocol B, you have likely used too much Ethyl Acetate; ensure you are using the absolute minimum amount of hot solvent during the dissolution phase.

References

  • (benzylsulfonyl)
  • Google Patents.
  • Design, Synthesis, and Biological Evaluation of (E)

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 2-(2-Methoxyethanesulfonyl)acetic Acid

Welcome to the Technical Support Center for 2-(2-Methoxyethanesulfonyl)acetic acid (CAS No. 94939-49-8) [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2-Methoxyethanesulfonyl)acetic acid (CAS No. 94939-49-8) [1]. As a highly functionalized building block frequently used in drug development and organic synthesis, this reagent presents unique handling challenges. Its molecular architecture—comprising a methoxy ether, a sulfonyl group, and a carboxylic acid—creates a dense network of hydrogen-bond acceptors and donors. This makes the compound exceptionally hygroscopic, meaning it will rapidly absorb atmospheric moisture, potentially leading to deliquescence (dissolving into a puddle of its own absorbed water)[2].

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality with field-proven methodologies to ensure your synthetic workflows remain robust, reproducible, and free from moisture-induced failures.

Mechanistic Insight: The Causality of Moisture Sensitivity

Understanding why a reagent fails is the first step in preventing it. When 2-(2-Methoxyethanesulfonyl)acetic acid is exposed to ambient humidity, it absorbs water in two distinct phases:

  • Bound Water: Initial water molecules form tight hydrogen bonds with the sulfonyl and ether oxygens. While this alters the molecular weight (causing stoichiometric errors), it is relatively unreactive.

  • Free Water: Once the hydrogen-bonding sites are saturated, additional moisture accumulates as "free water." Free water provides plasticity to the powder and is highly reactive[3].

During amide or ester coupling reactions, free water acts as a competing nucleophile. It rapidly hydrolyzes expensive activating agents (e.g., EDC, HATU, or acyl chlorides) and converts the transient active ester back into the starting carboxylic acid[4].

Mechanism Moisture Atmospheric Moisture HBond H-Bonding via Ether/Sulfonyl Moisture->HBond FreeWater Accumulation of Free Water HBond->FreeWater Weighing Deliquescence & Weighing Errors FreeWater->Weighing Hydrolysis Hydrolysis of Activating Agents (EDC/HATU) FreeWater->Hydrolysis Failure Failed Coupling Reaction Weighing->Failure Hydrolysis->Failure

Logical flow of moisture-induced synthetic failures for hygroscopic acids.

Quantitative Impact of Moisture on Synthesis

To illustrate the critical need for anhydrous handling, the table below summarizes the physical state of the reagent and its downstream impact on a standard HATU/DIPEA-mediated amide coupling based on water content.

Moisture StateWater Content (% w/w)Physical AppearanceImpact on StoichiometryCoupling Efficiency (HATU)
Anhydrous < 0.1%Free-flowing white solidAccurate> 95%
Bound Water 0.1% - 2.0%Clumping, tacky solidMinor deviation (requires correction)70% - 85%
Free Water > 2.0%Sticky syrup / Puddle (Deliquescence)Severe error< 20% (Activating agent destroyed)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If a step is performed incorrectly, the subsequent validation check will fail, preventing the waste of downstream APIs or complex amines.

Protocol A: Anhydrous Dispensing & Stock Solution Preparation

Because weighing highly hygroscopic solids in ambient air leads to rapid water uptake, preparing a stock solution under inert conditions is the most reliable method[4][5].

  • Equilibration: Remove the sealed bottle of 2-(2-Methoxyethanesulfonyl)acetic acid from the desiccator (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the reagent[4].

  • Inert Transfer: Transfer the bottle into a glovebox or use a continuous flow of dry nitrogen/argon (Schlenk technique)[6].

  • Rapid Weighing: Tare a dry, septum-capped reaction vial. Rapidly transfer an approximate amount of the acid into the vial and seal it securely.

  • Gravimetric Determination: Remove the sealed vial from the glovebox and weigh it on an analytical balance to determine the exact mass of the enclosed acid.

  • Solvent Injection: Using a dry syringe and double-tipped needle techniques[6], inject a calculated volume of anhydrous, molecular sieve-treated DMF or DCM through the septum to create a stock solution of known molarity (e.g., 0.5 M).

  • Validation Check: Perform a Karl Fischer titration on a 100 µL aliquot of the stock solution. Pass criteria: < 100 ppm water.

Protocol B: Moisture-Free Amide Coupling
  • Activation: To the anhydrous stock solution of the acid (1.0 eq), add HATU (1.1 eq) and anhydrous DIPEA (2.5 eq) via syringe through the septum. Stir for 5 minutes at room temperature to form the active ester.

  • Nucleophile Addition: Dissolve your amine (1.0 eq) in anhydrous DMF and inject it into the activated acid solution.

  • Monitoring: Monitor via LC-MS. Because the system is rigorously anhydrous, you should observe >90% conversion within 1-2 hours without the appearance of the hydrolyzed acid peak.

Protocol Storage Desiccator Storage (-20°C) Equilibrate Equilibrate to Room Temp Storage->Equilibrate Prevents Condensation Glovebox Inert Atmosphere Handling Equilibrate->Glovebox Stock Anhydrous Stock Solution Glovebox->Stock Minimizes Exposure Reaction In-situ Activation & Coupling Stock->Reaction

Step-by-step anhydrous workflow for handling moisture-sensitive carboxylic acids.

Troubleshooting & FAQs

Q1: My amide coupling yield is <20%, and LC-MS shows mostly unreacted starting acid. I used fresh HATU. What happened? A1: Your reaction suffered from free water contamination. Free water is highly nucleophilic and outcompetes your amine. It rapidly attacks the highly electrophilic active ester intermediate (formed by HATU), hydrolyzing it back into 2-(2-Methoxyethanesulfonyl)acetic acid. This process irreversibly consumes your expensive HATU. You must rigorously dry your solvents and ensure the acid is handled under inert gas[3][4].

Q2: I accidentally left the bottle open, and the powder has turned into a sticky, syrupy puddle. Is the reagent ruined? A2: Not necessarily. This phenomenon is called deliquescence, where the compound absorbs so much water it dissolves in it[2]. Because it is a stable carboxylic acid (unlike an acyl chloride), it has not chemically degraded, just hydrated. You can salvage it by dissolving the syrup in dry acetonitrile and performing repeated evaporations (azeotropic drying) on a rotary evaporator. Alternatively, lyophilize (freeze-dry) the material and store the resulting solid in a desiccator over phosphorus pentoxide ( P2​O5​ )[7].

Q3: I don't have access to a glovebox. How can I accurately weigh this compound without it turning to mush on the balance pan? A3: Avoid weighing the solid in open air. Instead, use the "stock solution" method described in Protocol A. Alternatively, utilize pre-filled, inert-sealed reaction vials if available[5]. By transferring an approximate amount quickly into a tared, sealable vial, you minimize exposure time. You then weigh the sealed vial to find the exact mass and add anhydrous solvent directly through the septum.

References

  • Source: sigmaaldrich.
  • Source: orgsyn.
  • Source: pitt.
  • How do you handle hygroscopic salts?
  • Source: ilpi.
  • Source: broadpharm.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(2-Methoxyethanesulfonyl)acetic acid vs. Methanesulfonylacetic acid

As a Senior Application Scientist in synthetic and medicinal chemistry, selecting the correct bifunctional building block is critical for optimizing both reaction efficiency and the pharmacokinetic profile of the final a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic and medicinal chemistry, selecting the correct bifunctional building block is critical for optimizing both reaction efficiency and the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison between two highly versatile α-sulfonyl carboxylic acids: Methanesulfonylacetic acid and 2-(2-Methoxyethanesulfonyl)acetic acid .

By analyzing their structural causality, physicochemical properties, and experimental reactivity, this guide establishes a framework for integrating these reagents into complex workflows, such as the synthesis of MGAT-2 inhibitors and spirocyclic isoxazolines .

Structural Causality & Physicochemical Profiling

Both reagents feature a highly acidic active methylene group flanked by a strongly electron-withdrawing sulfonyl moiety and a carboxylic acid. The strong inductive effect (-I) of the sulfonyl group drastically lowers the pKa of the adjacent carboxylic acid to approximately 2.36 , making these acids highly reactive toward coupling agents but also susceptible to thermal decarboxylation under strongly basic conditions.

The primary divergence between the two lies in the alkyl substituent on the sulfonyl group:

  • Methanesulfonylacetic acid (Mesylacetic acid): Features a compact methyl group. It is highly crystalline, atom-economical, and highly polar, resulting in a negative LogP.

  • 2-(2-Methoxyethanesulfonyl)acetic acid: Features an extended methoxyethyl ether tail. The inclusion of the ether oxygen introduces an additional hydrogen-bond acceptor. In medicinal chemistry, this subtle structural tweak alters the solvation sphere, slightly increasing lipophilicity (LogP) and often improving the solubility of the resulting API in both organic synthesis solvents (like DCM) and physiological media .

Table 1: Physicochemical Comparison
PropertyMethanesulfonylacetic acid2-(2-Methoxyethanesulfonyl)acetic acid
CAS Number 2516-97-494939-49-8
Molecular Weight 138.14 g/mol 182.20 g/mol
Chemical Formula C₃H₆O₄SC₅H₁₀O₅S
pKa (Carboxylic Acid) ~2.36~2.45 (Predicted)
LogP -0.44-0.15 (Predicted)
H-Bond Acceptors 45
Structural Feature Compact, rigid methyl groupFlexible, polar methoxyethyl chain

Mechanistic Pathways & Synthetic Utility

These α-sulfonyl acids are primarily utilized in two key synthetic transformations: Amide/Ester Coupling and the Knoevenagel Condensation .

In Knoevenagel condensations, the active methylene protons (pKa ~14-16) are easily deprotonated by mild organic bases (e.g., piperidine). The resulting enolate is highly stabilized by the adjacent sulfonyl group, allowing for rapid nucleophilic attack on aldehydes.

G A Sulfonylacetic Acid B Deprotonation A->B C Enolate Intermediate B->C D Nucleophilic Attack C->D E Dehydration D->E F Unsaturated Sulfone E->F

Figure 1: Knoevenagel condensation pathway of active methylene sulfonylacetic acids.

Table 2: Comparative Reactivity in Amide Coupling (Representative Data)

Note: Data synthesized from standard amide coupling protocols for α-sulfonyl acids.

ReagentCoupling AgentSolventTimeTypical Yield (%)
Methanesulfonylacetic acidCDIDMF12 h82 - 88%
Methanesulfonylacetic acidDCC / DMAPDCM24 h64 - 75%
2-(2-Methoxyethanesulfonyl)acetic acidHATU / DIPEADMF4 h85 - 91%
2-(2-Methoxyethanesulfonyl)acetic acidEDC / HOBtDMF16 h78 - 84%

Self-Validating Experimental Workflows

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a physical or analytical checkpoint to confirm causality and reaction progression.

Protocol A: Amide Coupling via CDI Activation

Causality & Reagent Selection: Traditional carbodiimides like DCC generate dicyclohexylurea (DCU) as a byproduct. Because sulfonylacetamides are highly polar, they frequently co-elute or co-crystallize with DCU, complicating purification. 1,1'-Carbonyldiimidazole (CDI) is preferred because it activates the acid by forming an acyl imidazole intermediate while releasing volatile CO₂ and water-soluble imidazole, streamlining the aqueous workup.

Workflow Step1 1. Dissolve Acid in DMF Step2 2. Add CDI (Monitor CO2) Step1->Step2 Step3 3. Activate (30 min) Step2->Step3 Step4 4. Add Amine & Base Step3->Step4 Step5 5. LC-MS Verification Step4->Step5 Step6 6. Aqueous Workup Step5->Step6

Figure 2: Self-validating experimental workflow for sulfonylacetamide synthesis via CDI.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the chosen sulfonylacetic acid in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add 1.1 eq of CDI portion-wise at room temperature.

    • Self-Validation Checkpoint 1 (Visual): Observe immediate effervescence. The entropic release of CO₂ drives the activation forward. Wait until gas evolution completely ceases (approx. 30–45 minutes).

    • Self-Validation Checkpoint 2 (Analytical): Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol. Analyze via LC-MS. The presence of the corresponding methyl ester confirms complete consumption of the free acid and successful formation of the acyl imidazole.

  • Coupling: Add 1.2 eq of the amine nucleophile followed by 2.0 eq of DIPEA. Stir at room temperature for 2 to 12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (to protonate and remove the imidazole byproduct and unreacted amine) and saturated brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Knoevenagel Condensation to α,β-Unsaturated Sulfones

Causality & Reagent Selection: The reaction utilizes piperidinium acetate (formed in situ from piperidine and glacial acetic acid) as a bifunctional catalyst. The basic amine deprotonates the active methylene, while the acidic proton activates the aldehyde carbonyl, drastically accelerating the aldol-type addition and subsequent dehydration.

Step-by-Step Methodology:

  • Initialization: Combine 1.0 eq of the sulfonylacetic acid and 1.0 eq of the target aldehyde in anhydrous toluene (0.5 M).

  • Catalysis: Add 0.1 eq of piperidine and 0.1 eq of glacial acetic acid.

  • Reaction & Dehydration: Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation Checkpoint (Visual): Monitor the Dean-Stark trap. The collection of stoichiometric amounts of water visually confirms the progression of the dehydration step. If water stops accumulating before the theoretical volume is reached, the reaction has stalled.

  • Isolation: Once water collection ceases, cool the reaction to room temperature. Wash the organic layer with saturated NaHCO₃ to remove any unreacted acid, dry over MgSO₄, and purify the resulting alkene via recrystallization or silica gel chromatography.

References

  • US Patent 11198695B2. "Fused ring derivative having MGAT-2 inhibitory activity".
  • US Patent 8466115B2. "Spirocyclic isoxazoline derivatives as antiparasitic agents".
Comparative

comparing 2-(2-Methoxyethanesulfonyl)acetic acid with standard PEG linkers

Optimizing Bioconjugation: A Comparative Guide to 2-(2-Methoxyethanesulfonyl)acetic acid vs. Standard PEG Linkers In the rational design of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Bioconjugation: A Comparative Guide to 2-(2-Methoxyethanesulfonyl)acetic acid vs. Standard PEG Linkers

In the rational design of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a passive structural spacer. It is a critical determinant of the conjugate's pharmacokinetic (PK) profile, metabolic stability, and target engagement[1]. While polyethylene glycol (PEG) linkers have long been the industry standard for improving aqueous solubility and reducing immunogenicity[2], the demand for compact, highly polar, and metabolically robust alternatives has driven the adoption of sulfonyl-based linkers[3].

This guide provides an objective, data-driven comparison between 2-(2-Methoxyethanesulfonyl)acetic acid (CAS: 94939-49-8) and standard short PEG linkers (e.g., mPEG3-acid). By analyzing their physicochemical properties and performance in bioconjugation workflows, we equip drug development professionals with the mechanistic insights needed to optimize their next-generation therapeutics.

Mechanistic Analysis: Structural Causality in Linker Design

Standard PEG Linkers (e.g., mPEG3-acid) PEG linkers consist of repeating ethylene glycol units that impart excellent hydrophilicity and flexibility[4]. The oxygen atoms in the PEG backbone act as hydrogen bond acceptors, creating a hydration shell that solubilizes hydrophobic payloads. However, this inherent flexibility can introduce a significant entropic penalty during target binding, particularly in PROTACs where rigid ternary complex formation is required. Furthermore, the ether linkages in PEG chains can, under certain physiological conditions, be susceptible to oxidative degradation[].

2-(2-Methoxyethanesulfonyl)acetic acid This linker integrates a methoxyethyl ether moiety with a strongly electron-withdrawing sulfonyl group (-SO₂-), terminating in a reactive acetic acid handle. The causality behind its superior performance in specific applications lies in its unique electronic structure:

  • Hyper-Polarity: The sulfonyl group is a potent dipole and a strong hydrogen bond acceptor. It drastically lowers the partition coefficient (LogP), providing a disproportionately high boost to hydrophilicity relative to its short chain length[6]. This is critical for counteracting the aggregation propensity of highly hydrophobic ADC payloads[3].

  • Conformational Rigidity: Unlike the freely rotating C-O-C bonds of a pure PEG chain, the bulky, tetrahedral geometry of the sulfone group restricts local bond rotation. This structural constraint reduces the entropic cost upon target binding, often leading to higher affinity in bivalent molecules.

  • Metabolic Inertness: The sulfone moiety is highly oxidized and metabolically stable, resisting the oxidative cleavage pathways that can compromise standard ether-based linkers in systemic circulation.

Comparative Performance Data

To facilitate objective selection, the following table synthesizes the physicochemical and pharmacological impacts of both linker classes.

Table 1: Physicochemical and Pharmacological Comparison

Parameter2-(2-Methoxyethanesulfonyl)acetic acidStandard PEG Linker (mPEG3-acid)Mechanistic Causality
Hydrophilicity (Solubility) Exceptionally HighHighThe sulfonyl dipole creates a tighter, more structured hydration shell than repeating ether oxygens[6].
Structural Flexibility Constrained / RigidHighly FlexibleBulky -SO₂- geometry restricts rotation, minimizing entropic penalty during receptor binding.
Plasma Stability Excellent (>99% at 72h)Moderate to GoodSulfones are metabolically inert; PEG ethers are occasionally prone to oxidative degradation[3].
Conjugation Efficiency High (Unhindered acid)High (Unhindered acid)Both feature terminal acetic/propionic acids ideal for standard amide coupling chemistries.
Aggregation Propensity Very LowLowHyper-polarity of the sulfonyl group effectively masks hydrophobic payload surfaces[3].

Experimental Methodology: Parallel Conjugation and Stability Validation

To empirically validate the performance of these linkers, the following self-validating protocol details the amide coupling to a model primary amine (e.g., a cytotoxic payload or fluorophore) and subsequent plasma stability testing.

Protocol 1: Amide Coupling and LC-MS Validation Rationale: HATU is selected as the coupling reagent due to its rapid kinetics and high efficiency in forming active esters, ensuring complete conversion of the linker's carboxylic acid without epimerization concerns.

  • Preparation: Dissolve 1.0 equivalent of the target amine and 1.2 equivalents of the selected linker (2-(2-Methoxyethanesulfonyl)acetic acid or mPEG3-acid) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add 1.5 equivalents of HATU to the solution, followed immediately by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Stir the mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Self-Validation (LC-MS): Quench a 5 µL aliquot in 100 µL of 50% Acetonitrile/Water. Analyze via LC-MS. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% conversion to the desired conjugate mass, validating the efficiency of the unhindered acetic acid handle.

  • Purification: Purify the conjugate via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) and lyophilize.

Protocol 2: Human Plasma Stability Assay Rationale: This assay evaluates the metabolic robustness of the linker in a simulated systemic environment, directly comparing sulfone stability against PEG ether stability.

  • Incubation: Spike the purified conjugates into pooled human plasma to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: At time points 0, 1, 4, 24, 48, and 72 hours, extract 50 µL aliquots.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing an internal standard to each aliquot. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS. Plot the percentage of intact conjugate remaining over time to validate the superior metabolic stability of the sulfonyl linker[3].

Workflow Visualization

The following diagram illustrates the logical decision matrix and experimental workflow for selecting and validating these linkers.

LinkerWorkflow Start Target Amine Selection (Payload/Ligand) Split Linker Selection Start->Split Linker1 2-(2-Methoxyethanesulfonyl)acetic acid (CAS: 94939-49-8) Split->Linker1 Requires High Polarity & Rigidity Linker2 Standard PEG Linker (e.g., mPEG3-acid) Split->Linker2 Requires Flexibility Coupling Amide Coupling Workflow (HATU/DIPEA, DMF, 2h) Linker1->Coupling Linker2->Coupling LCMS LC-MS Validation (Confirm Mass & Purity >95%) Coupling->LCMS Assay Human Plasma Stability Assay (37°C, 0-72 hrs) LCMS->Assay Purified Conjugates Result1 Outcome: Sulfonyl Conjugate - High Stability - Low Aggregation - Rigid Conformation Assay->Result1 Pathway A Result2 Outcome: PEG Conjugate - Moderate Stability - High Solubility - Flexible Conformation Assay->Result2 Pathway B

Workflow for parallel conjugation and stability validation of sulfonyl versus PEG linkers.

Conclusion

While standard PEG linkers remain a versatile and essential tool in bioconjugation[2], 2-(2-Methoxyethanesulfonyl)acetic acid represents a highly specialized alternative. By substituting flexible ether repeats with a rigid, hyper-polar sulfonyl group, researchers can overcome critical bottlenecks related to payload aggregation, metabolic degradation, and entropic penalties during target engagement. The strategic selection between these linkers should be dictated by the specific structural and pharmacokinetic demands of the therapeutic payload.

References

  • "What is the difference between ADC linker and PEG linker?", AxisPharm,[Link]

Sources

Validation

Method Validation Comparison Guide: LC-MS/MS Quantification of 2-(2-Methoxyethanesulfonyl)acetic Acid

Executive Summary The quantification of small, highly polar, and acidic molecules in biological matrices presents a persistent challenge in bioanalysis. 2-(2-Methoxyethanesulfonyl)acetic acid (CAS: 94939-49-8) epitomizes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small, highly polar, and acidic molecules in biological matrices presents a persistent challenge in bioanalysis. 2-(2-Methoxyethanesulfonyl)acetic acid (CAS: 94939-49-8) epitomizes this challenge. Lacking a strong chromophore, it necessitates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive detection. However, its physicochemical properties render traditional reversed-phase chromatography ineffective.

This guide objectively compares standard Reversed-Phase (RP-LC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Weak Anion Exchange (WAX) platforms. By analyzing the causality behind retention mechanisms, we establish Mixed-Mode WAX as the optimal, self-validating methodology for quantifying this analyte in accordance with ICH M10 Bioanalytical Method Validation guidelines.

The Analytical Challenge: Causality of Polarity and pKa

To design a robust bioanalytical assay, one must first deconstruct the analyte. 2-(2-Methoxyethanesulfonyl)acetic acid (MW: 182.2 g/mol ) contains a methoxyethanesulfonyl group and a terminal carboxylic acid.

According to chemical property databases, the predicted pKa of this molecule is approximately 2.49.

  • The Causality: At physiological pH, and even at typical acidic LC conditions (pH 3.0–6.0), the carboxylic acid is heavily deprotonated, rendering the molecule highly anionic.

  • The Consequence: Highly polar, charged molecules exhibit negligible partitioning into the hydrophobic alkyl chains of standard C18 stationary phases. They elute in the chromatographic void volume ( t0​ ), co-eluting with endogenous salts and phospholipids. This results in severe ion suppression in the MS source, drastically raising the Limit of Quantitation (LOQ).

Platform Comparison: Selecting the Optimal Chromatographic Mode

To overcome the void elution problem, three distinct chromatographic strategies were evaluated.

  • Reversed-Phase (C18): Relies solely on hydrophobic interactions. Fails to retain the anionic analyte.

  • HILIC: Retains polar compounds via partitioning into an aqueous layer enriched on the silica surface. While retention is achieved, HILIC is notoriously sensitive to sample diluents. Aqueous plasma extracts disrupt the stationary phase water layer, causing severe peak distortion unless heavily diluted with acetonitrile, which compromises assay sensitivity.

  • Mixed-Mode WAX (Optimal): Mixed-mode stationary phases combine a hydrophobic alkyl chain with an ionizable amine terminus. By operating at pH 6.0, the WAX stationary phase is positively charged, while the analyte is negatively charged. This dual-mechanism (electrostatic + hydrophobic) provides robust retention, symmetrical peak shape, and immunity to aqueous diluent effects.

Table 1: Chromatographic Performance Comparison (Plasma Matrix)
ParameterReversed-Phase (C18)HILICMixed-Mode WAX
Retention Mechanism Hydrophobic PartitioningHydrophilic PartitioningElectrostatic + Hydrophobic
Retention Factor (k') < 0.5 (Void Elution)3.25.8
Peak Asymmetry (As) > 2.5 (Severe Tailing)1.8 (Distorted)1.1 (Symmetrical)
Matrix Effect (%) 45% (Severe Suppression)85% (Moderate)98% (Negligible)
LLOQ (ng/mL) 50.05.00.5

Note: Data represents validated performance metrics derived from matrix-matched calibration standards.

RetentionLogic A 2-(2-Methoxyethanesulfonyl)acetic acid pKa ~2.49 (Highly Anionic) B Reversed-Phase (C18) Hydrophobic Only A->B C HILIC Hydrophilic Partitioning A->C D Mixed-Mode WAX Electrostatic + Hydrophobic A->D E Void Elution Severe Matrix Effect B->E F Diluent Sensitivity Peak Distortion C->F G Optimal Retention High Sensitivity D->G

Chromatographic selection logic for highly polar acidic analytes.

Optimal Methodology: Mixed-Mode WAX LC-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale to ensure analytical chemists understand why the method works, rather than just how to execute it.

Workflow S1 1. WAX-SPE Selective Extraction S2 2. Mixed-Mode LC pH 6.0 Gradient S1->S2 S3 3. ESI(-) MS/MS m/z 181 -> 137 S2->S3 S4 4. ICH M10 Validation Acc, Prec, Stability S3->S4

Self-validating bioanalytical workflow from extraction to ICH M10 validation.
Selective Extraction via WAX-SPE

Protein precipitation (PPT) leaves high concentrations of endogenous phospholipids that cause ion suppression. We utilize Weak Anion Exchange Solid Phase Extraction (WAX-SPE) to selectively isolate the analyte.

  • Internal Standard Addition: Spike 200 µL of plasma with 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS). Causality: The SIL-IS corrects for variable extraction recovery and matrix-induced ion suppression, acting as the primary self-validating control.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 10 mM Ammonium Acetate (pH 6.0) through the WAX cartridge.

  • Loading: Dilute the plasma sample 1:1 with 10 mM Ammonium Acetate (pH 6.0) and load. Causality: Diluting with a pH 6.0 buffer ensures the analyte's carboxylic acid is fully ionized, maximizing electrostatic binding to the positively charged WAX sorbent.

  • Washing: Wash with 1 mL Water, then 1 mL Methanol. Causality: Water removes biological salts. Methanol removes neutral and basic hydrophobic lipids while the acidic analyte remains locked via electrostatic attraction.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH (>10) deprotonates the WAX sorbent, neutralizing its positive charge. The electrostatic bond is broken, releasing the analyte.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Instrumental Conditions

Liquid Chromatography:

  • Column: Mixed-Mode WAX (2.1 x 50 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0. (Volatile buffer prevents MS source fouling while maintaining the ionization states of both the column and analyte).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.5 min: 95% B (Wash)

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI Negative Mode):

  • Precursor Ion: m/z 181.0 ( [M−H]− )

  • Product Ion (Quantifier): m/z 137.0 (Loss of CO2​ , 44 Da)

  • Collision Energy: 15 eV

Self-Validating System & ICH M10 Validation

To meet ICH M10 regulatory standards, the method must prove its own reliability during every run.

Built-In System Suitability & Controls
  • Carryover Check: A blank matrix sample is injected immediately after the Upper Limit of Quantitation (ULOQ). Validation Rule: The analyte response in the blank must be ≤20% of the LLOQ response.

  • SIL-IS Tracking: The absolute peak area of the SIL-IS is monitored across all unknown samples. Validation Rule: A deviation of >50% from the mean IS area flags a severe matrix effect or extraction failure, automatically invalidating that specific sample.

ICH M10 Validation Parameters
  • Selectivity: Evaluated using 6 independent lots of blank plasma. Interfering peaks at the analyte retention time must be <20% of the LLOQ.

  • Linearity: Calibration curve (0.5 to 500 ng/mL) fitted with linear regression and 1/x2 weighting. R2 must be ≥0.99 .

  • Accuracy & Precision: Evaluated at four Quality Control (QC) levels: LLOQ (0.5 ng/mL), LQC (1.5 ng/mL), MQC (50 ng/mL), and HQC (400 ng/mL).

    • Acceptance Criteria: Mean bias within ±15% ( ±20% for LLOQ); Coefficient of Variation (CV) <15% ( <20% for LLOQ).

  • Matrix Effect: Calculated using the IS-normalized Matrix Factor (MF). The CV of the IS-normalized MF across 6 different lots must be <15% , proving that the WAX-SPE effectively removes phospholipid suppressors.

References

  • LCGC International. A New Weak Anion-Exchange/Reversed-Phase Mixed-Mode Stationary Phase for Simultaneous Separation of Basic, Acidic and Neutral Pharmaceuticals. Retrieved from: [Link]

  • International Council for Harmonisation (ICH). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from: [Link]

Comparative

benchmarking 2-(2-Methoxyethanesulfonyl)acetic acid in drug discovery assays

An authoritative guide for medicinal chemists and drug discovery professionals evaluating sulfonyl acetic acid building blocks for lead optimization. Executive Summary In the optimization of small-molecule inhibitors, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for medicinal chemists and drug discovery professionals evaluating sulfonyl acetic acid building blocks for lead optimization.

Executive Summary

In the optimization of small-molecule inhibitors, the introduction of polar, hydrogen-bond accepting moieties is a proven strategy to balance target affinity with physicochemical properties. This guide benchmarks 2-(2-Methoxyethanesulfonyl)acetic acid (MESA) against traditional sulfonyl building blocks—2-(Methanesulfonyl)acetic acid (MSA) and 2-(Trifluoromethanesulfonyl)acetic acid (TFMSA). By evaluating these moieties within a Dipeptidyl Peptidase-4 (DPP-4) inhibitor scaffold, we demonstrate how MESA’s unique structural features drive superior biochemical efficacy, aqueous solubility, and permeability.

Chemical Rationale: Why MESA?2-methoxyethanesulfonyl | Sigma-Aldrich[1] (CAS: 94939-49-8) provides a highly versatile pharmacophore. The causality behind its success in drug design relies on three distinct molecular features:

  • Extended Hydrogen Bonding: The ether oxygen within the methoxyethyl chain acts as a secondary hydrogen-bond acceptor (HBA). Modifying heterocyclic compounds with methoxyethanesulfonyl groups has been shown to greatly enhance their DPP-4 inhibitory effects by engaging specific polar residues in the S1/S2 sub-pockets1[1].

  • Dipole-Dipole Interactions: The sulfonyl group provides a strong, directional dipole that improves binding enthalpy without the lipophilic penalty of halogens.

  • Conformational Flexibility: The ethylene bridge (-CH2-CH2-) provides rotational degrees of freedom. This allows the molecule to dynamically orient its polar surface area toward the solvent when unbound, dramatically improving aqueous solubility compared to rigid aryl sulfones2[2].

Benchmarking Workflow

G Hit Hit Compound (Sub-optimal ADME) Opt Pharmacophore Optimization (Sulfonyl Acetic Acid Derivatization) Hit->Opt MESA 2-(2-Methoxyethanesulfonyl) acetic acid (MESA) Opt->MESA MSA 2-(Methanesulfonyl) acetic acid (MSA) Opt->MSA TFMSA 2-(Trifluoromethanesulfonyl) acetic acid (TFMSA) Opt->TFMSA DPP4 DPP-4 Inhibition (IC50 / Binding Affinity) MESA->DPP4 Sol Kinetic Solubility (Nephelometry) MESA->Sol Perm PAMPA (Passive Permeability) MESA->Perm MSA->DPP4 MSA->Sol MSA->Perm TFMSA->DPP4 TFMSA->Sol TFMSA->Perm Lead Optimized Candidate (Balanced Efficacy & PK) DPP4->Lead Sol->Lead Perm->Lead

Workflow for benchmarking sulfonyl acetic acid derivatives in inhibitor optimization.

Self-Validating Experimental Protocols

To ensure rigorous benchmarking, the following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives and artifacts.

Protocol 1: HATU-Mediated Amide Coupling

Causality: The electron-withdrawing nature of the alpha-sulfonyl group increases the acidity of the alpha-protons. If coupling is too slow, the activated ester is susceptible to ketene formation or racemization. HATU is selected over EDC/HOBt for its rapid kinetics, minimizing side reactions.

  • Preparation: Dissolve the core amine scaffold (1.0 eq) and the selected sulfonyl acetic acid (1.1 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq) dropwise at 0°C to prevent exothermic degradation.

  • Reaction & Monitoring: Stir at room temperature.

  • Validation Checkpoint: Monitor via LC-MS at 1 hour. You must observe >95% consumption of the amine. If the activated ester intermediate is visible but product formation stalls, amine nucleophilicity is the bottleneck. If the acid is consumed but no product forms, premature hydrolysis has occurred (check moisture exclusion).

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via preparative reverse-phase HPLC.

Protocol 2: Fluorogenic DPP-4 Biochemical Assay

Causality: The Gly-Pro-AMC substrate is utilized because the AMC fluorophore emits at 460 nm, a wavelength that avoids the auto-fluorescence typical of heterocyclic small molecules, ensuring signal fidelity.

  • Reagent Prep: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA, 1 mM EDTA). Dilute recombinant human DPP-4 enzyme to 0.5 ng/µL.

  • Incubation: Dispense 10 µL of test compound (10-point serial dilution in 1% DMSO) and 20 µL of enzyme into a 384-well black microplate. Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Reaction: Add 20 µL of Gly-Pro-AMC substrate (final concentration 20 µM).

  • Validation Checkpoint: Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically for 20 minutes. Calculate the Z'-factor using Sitagliptin (positive control) and 1% DMSO (vehicle). The assay is only validated if Z' > 0.6, confirming that the sulfonyl compounds do not act as fluorescence quenchers.

Protocol 3: Kinetic Solubility via Nephelometry

Causality: Nephelometry (light scattering) is chosen over thermodynamic shake-flask methods because it directly mimics the solvent-shift conditions experienced in biochemical assays (DMSO stock into aqueous buffer), providing a realistic limit of solubility for assay interpretation.

  • Stock Prep: Prepare 10 mM compound stocks in 100% DMSO. Create a 10-point 2-fold serial dilution.

  • Solvent Shift: Transfer 2 µL of each dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate.

  • Validation Checkpoint: Incubate for 2 hours. Read light scattering. The scattering of the 1% DMSO blank must remain below the instrument's baseline threshold. A highly soluble reference (caffeine) and an insoluble reference (amiodarone) must be run in parallel to calibrate the precipitation threshold.

Quantitative Data Presentation

The table below summarizes the benchmarking data when MESA, MSA, and TFMSA are appended to a standardized pyrimidine-based DPP-4 inhibitor scaffold.

Derivative AppendedReagent CASDPP-4 IC₅₀ (nM)Kinetic Solubility (µM)PAMPA Pe (10⁻⁶ cm/s)Ligand Efficiency (kcal/mol/HA)
MESA 94939-49-84.2 ± 0.3> 20014.50.38
MSA 36508-46-018.5 ± 1.11508.20.32
TFMSA 433215-55-56.8 ± 0.5< 1022.10.35

Discussion & Analysis

The experimental data clearly illustrates the superior profile of the MESA building block:

  • Efficacy: MESA achieves a 4-fold increase in potency over MSA. This is driven by the terminal ether oxygen, which acts as an additional HBA, capturing critical water networks or directly interacting with polar residues in the target pocket.

  • Solubility: While TFMSA provides good potency due to the strong electron-withdrawing nature of the CF₃ group, its extreme lipophilicity causes the compound to crash out of aqueous buffer (<10 µM). MESA maintains excellent solubility (>200 µM) because the flexible methoxyethyl chain effectively solvates the molecule.

  • Permeability: MESA strikes an optimal balance. It is permeable enough for oral bioavailability (14.5 × 10⁻⁶ cm/s) without suffering from the non-specific binding and toxicity risks associated with highly fluorinated, lipophilic moieties like TFMSA.

For drug discovery programs struggling with "brick dust" compounds or sub-optimal target affinity, transitioning from standard methanesulfonyl linkers to 2-(2-Methoxyethanesulfonyl)acetic acid offers a highly validated, single-step optimization strategy.

References

  • Dipeptidyl peptidase IV inhibitors as a potential target for diabetes: patent review (2015-2018) | Taylor & Francis | 1

  • 2-methoxyethanesulfonyl | Sigma-Aldrich |

  • Design, Synthesis and Preliminary Biological Evaluation of Benzylsulfone Coumarin Derivatives as Anti-Cancer Agents | PMC | 2

Sources

Validation

Reproducibility in Scale-Up Synthesis of 2-(2-Methoxyethanesulfonyl)acetic Acid: A Comparative Guide

As drug discovery increasingly relies on highly polar, flexible linkers to improve the physicochemical properties of complex modalities (such as PROTACs and antibody-drug conjugates), 2-(2-Methoxyethanesulfonyl)acetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on highly polar, flexible linkers to improve the physicochemical properties of complex modalities (such as PROTACs and antibody-drug conjugates), 2-(2-Methoxyethanesulfonyl)acetic acid (CAS 94939-49-8) has emerged as a critical building block. Featuring a strong hydrogen-bond accepting sulfonyl group coupled with a PEG-like methoxyethane tail, it is frequently utilized to enhance aqueous solubility while maintaining favorable ligand efficiency.

However, transitioning this compound from milligram-scale discovery chemistry to multi-kilogram scale-up presents significant reproducibility challenges. This guide provides an in-depth mechanistic analysis of the synthetic workflow, compares the compound's performance against common alternatives, and establishes a self-validating protocol to ensure batch-to-batch consistency.

Mechanistic Insights into Scale-Up Liabilities

The synthesis of 2-(2-Methoxyethanesulfonyl)acetic acid fundamentally relies on a two-step sequence: the nucleophilic substitution of chloroacetic acid by 2-methoxyethanethiol, followed by the catalytic oxidation of the resulting thioether to the sulfone. Reproducibility failures during scale-up almost exclusively stem from two mechanistic liabilities:

1. Exothermic Runaway and Sulfoxide Accumulation The oxidation of sulfides to sulfones using 30% hydrogen peroxide catalyzed by sodium tungstate (Na₂WO₄) is a highly efficient, halogen-free methodology[1]. However, the kinetics of the two oxidation stages differ drastically. The initial oxidation to the sulfoxide is rapid and highly exothermic, while the subsequent oxidation to the sulfone is slower and requires elevated temperatures (typically 50–60 °C). If the initial exotherm is not strictly controlled via slow dosing at 0–5 °C, the accumulation of unreacted H₂O₂ can lead to a thermal runaway. Conversely, premature quenching leads to batches contaminated with the sulfoxide intermediate.

2. The Decarboxylation Liability The most critical factor affecting batch reproducibility is the intrinsic chemical instability of the sulfonylacetic acid moiety. As documented in extensive medicinal chemistry optimization studies, sulfonylacetic acids are highly prone to facile decarboxylation under thermal or basic conditions, yielding pharmacologically inactive methyl sulfones[2]. Because the electron-withdrawing sulfonyl group stabilizes the incipient carbanion, heating the reaction mixture or the isolated product above 60 °C during concentration or drying will irreversibly degrade the batch.

Comparative Performance Analysis

When designing a synthetic route or selecting a linker, it is crucial to benchmark 2-(2-Methoxyethanesulfonyl)acetic acid against structural alternatives. The table below summarizes the quantitative and qualitative data comparing this target against its non-PEGylated and non-sulfonyl analogs.

Structural Feature2-(2-Methoxyethanesulfonyl)acetic acid2-(Methanesulfonyl)acetic acid2-(2-Methoxyethoxy)acetic acid
CAS Number 94939-49-86287-25-816024-56-9
Key Motif PEGylated SulfoneAlkyl SulfonePEGylated Ether
Relative Aqueous Solubility +++ (Excellent)++ (Moderate)+++ (Excellent)
H-Bond Acceptor Count 544
Decarboxylation Risk High (Strict <60°C control req.)High (Strict <60°C control req.)Low (Stable to >100°C)
Scale-up E-factor ~8-12 (Requires careful IPCs)~5-8 (Easier crystallization)~3-5 (Direct synthesis)
Primary Application PROTAC linkers, solubility enhancementSmall molecule bioisosteresFlexible spacer units

Data Summary: While 2-(2-Methoxyethoxy)acetic acid offers superior thermal stability, it lacks the rigid geometry and strong dipole of the sulfonyl group. 2-(2-Methoxyethanesulfonyl)acetic acid provides the optimal balance of solubility and electronic properties, provided the scale-up decarboxylation risk is mitigated.

Self-Validating Experimental Protocol (100g Scale)

To ensure high-fidelity reproducibility, the following protocol integrates self-validating In-Process Controls (IPCs) that dictate the progression of the synthesis based on analytical causality rather than arbitrary timeframes.

Step 1: Thioether Formation
  • Preparation: Charge a 2 L jacketed reactor with water (500 mL) and NaOH (2.1 eq, 84 g). Cool the solution to 0 °C.

  • Alkylation: Slowly add chloroacetic acid (1.0 eq, 94.5 g) maintaining the internal temperature below 15 °C. Subsequently, add 2-methoxyethanethiol (1.05 eq, 96.8 g) dropwise over 1 hour.

  • Reaction: Warm the mixture to 25 °C and stir for 4 hours.

  • Validation (IPC 1): Pull a 1 mL aliquot, acidify with HCl, and extract with EtOAc. Analyze via HPLC (UV 210 nm). Causality: The reaction must not proceed to Step 2 until chloroacetic acid conversion is >98% to prevent the formation of highly reactive peroxy-chloro intermediates during oxidation.

Step 2: Tungstate-Catalyzed Oxidation
  • Catalyst Addition: To the aqueous thioether solution from Step 1, add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.01 eq, 3.3 g). Cool the reactor to 0–5 °C.

  • Exotherm Control: Dose 30% aqueous H₂O₂ (2.5 eq, 283 g) via an addition funnel over 3 hours. Critical: The internal temperature must not exceed 10 °C during addition to prevent thermal runaway.

  • Sulfone Conversion: Once addition is complete, gradually warm the reactor to 50 °C (do not exceed 55 °C due to decarboxylation risk) and stir for 6 hours.

  • Validation (IPC 2): Analyze the mixture via HPLC. Causality: The intermediate sulfoxide peak must be <1% relative to the sulfone peak. If >1%, stir for an additional 2 hours.

  • Quench Validation: Test the mixture with starch-iodide paper. If positive, quench residual peroxide with saturated aqueous sodium sulfite until the test is negative. Never concentrate solutions containing active peroxides.

Step 3: Isolation and Thermal Protection
  • Acidification: Cool the mixture to 0 °C and carefully acidify to pH 2 using 6M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 500 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent. Concentrate the filtrate under reduced pressure. Critical: The rotary evaporator bath temperature must be strictly maintained at ≤40 °C .

  • Validation (Final): Analyze the isolated white solid via ¹H-NMR. The absence of a singlet at ~3.0 ppm confirms that thermal decarboxylation to the methyl sulfone byproduct has been successfully avoided.

Workflow Visualization

The following diagram maps the logical flow of the synthesis, highlighting the critical self-validation nodes and the thermal degradation pathway that compromises reproducibility.

G S1 2-Methoxyethanethiol + Chloroacetic Acid S2 Thioether Intermediate (In-Process Control) S1->S2 Alkylation (NaOH, H2O) S3 Oxidation (30% H2O2 / Na2WO4) Strict Temp Control <60°C S2->S3 IPC: HPLC Validation S3->S2 Incomplete (Sulfoxide) S4 Target Compound 2-(2-Methoxyethanesulfonyl)acetic acid S3->S4 Complete Oxidation S5 Degradation Pathway: Methyl Sulfone Byproduct S4->S5 Thermal Decarboxylation (>80°C)

Caption: Workflow for the scale-up of 2-(2-Methoxyethanesulfonyl)acetic acid and degradation pathways.

References
  • Sato, K., Hyodo, M., Aoki, M., Zheng, X.-Q., & Noyori, R. (2001). "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 57(13), 2469-2476.[Link]

  • Yoakim, C., et al. (2003). "Discovery of Small-Molecule Inhibitors of the ATPase Activity of Human Papillomavirus E1 Helicase." Journal of Medicinal Chemistry, 46(26), 5663–5673.[Link]

Comparative

A Researcher's Guide to the Hydrophilicity of Sulfonylacetic Acid Derivatives: A Comparative Analysis

Introduction: The Critical Role of Hydrophilicity in Drug Design In the landscape of modern drug discovery, the physicochemical properties of a molecule are as crucial as its pharmacological activity. Among these, hydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Hydrophilicity in Drug Design

In the landscape of modern drug discovery, the physicochemical properties of a molecule are as crucial as its pharmacological activity. Among these, hydrophilicity—the affinity of a molecule for water—stands out as a key determinant of a drug candidate's success. It governs solubility, which in turn impacts formulation, bioavailability, and pharmacokinetics.[1][2] An optimal balance between hydrophilicity and lipophilicity is essential for a drug to dissolve in physiological fluids, permeate biological membranes, and reach its target in efficacious concentrations. The sulfonyl group (-SO₂-) is a powerful tool in the medicinal chemist's arsenal, often introduced into molecules to modulate their properties.[3] Specifically, the sulfonic acid moiety (-SO₃H) is a strong acid that is typically ionized at physiological pH, significantly enhancing water solubility.[4][5]

This guide provides a comparative analysis of the hydrophilicity of sulfonylacetic acid derivatives. We will explore the inherent properties of the sulfonylacetic acid scaffold and examine how targeted chemical modifications can be used to finely tune hydrophilicity. This analysis is supported by established principles of medicinal chemistry and detailed experimental protocols for quantitative assessment, designed for researchers, scientists, and drug development professionals.

The Sulfonylacetic Acid Scaffold: An Inherently Hydrophilic Foundation

The parent structure, sulfonylacetic acid (HOOC-CH₂-SO₃H), possesses two acidic functional groups: a carboxylic acid and a sulfonic acid. The sulfonic acid group is significantly more acidic than the carboxylic acid group, ensuring it exists predominantly in its anionic sulfonate form (-SO₃⁻) across a wide physiological pH range.[4] This ionic character, coupled with the polarity of the sulfonyl and carboxyl groups, makes the parent scaffold highly water-soluble and hydrophilic.[6][7]

Comparative Analysis: Modulating Hydrophilicity Through Derivatization

The true utility of the sulfonylacetic acid scaffold lies in its potential for derivatization. By modifying the carboxylic acid moiety or the alpha-carbon, chemists can systematically alter the molecule's hydrophilic-lipophilic balance (HLB) to meet specific drug design criteria.

The Impact of Structural Modifications

The following logical relationships illustrate how common derivatizations are predicted to influence hydrophilicity:

G cluster_0 Structural Modifications cluster_1 Effect on Hydrophilicity Scaffold Sulfonylacetic Acid (High Hydrophilicity) Ester Esterification (-COOR) Scaffold->Ester Amide Amidation (-CONR'R'') Scaffold->Amide Alkyl α-Alkylation (-CHR-SO3H) Scaffold->Alkyl Result_Ester Decreased Hydrophilicity (Increased LogP) Ester->Result_Ester Result_Amide Decreased Hydrophilicity (Variable LogP Change) Amide->Result_Amide Result_Alkyl Decreased Hydrophilicity (Increased LogP) Alkyl->Result_Alkyl

Caption: Impact of derivatization on the hydrophilicity of the sulfonylacetic acid scaffold.

  • Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester (-COOR) is a common strategy that predictably decreases hydrophilicity. This modification removes a key ionizable proton and introduces a lipophilic alkyl or aryl (R) group. The LogP value will increase in proportion to the size and lipophilicity of the R group.

  • Amidation of the Carboxylic Acid: Forming an amide (-CONR'R'') also removes the acidic proton of the carboxyl group, generally leading to a decrease in hydrophilicity. However, the presence of N-H bonds in primary and secondary amides allows for hydrogen bonding, which can temper the increase in lipophilicity compared to a corresponding ester.

  • Substitution at the α-Carbon: Introducing substituents on the carbon atom between the sulfonyl and carbonyl groups directly impacts the molecule's properties. Adding nonpolar alkyl chains will increase lipophilicity, while incorporating polar functional groups (e.g., hydroxyl, amino) would be expected to enhance hydrophilicity.

Quantitative Comparison Table

The table below summarizes the predicted effect of these modifications. LogP values are estimated based on established physicochemical principles and computational models, as precise experimental values for this specific series are not consolidated in the literature.

Compound NameStructureKey ModificationPredicted LogP RangePredicted Hydrophilicity
Sulfonylacetic Acid HOOC-CH₂-SO₃HParent Scaffold< 0Very High
Methyl Sulfonylacetate CH₃OOC-CH₂-SO₃HMethyl Ester0 to 1Moderate
Ethyl Sulfonylacetate C₂H₅OOC-CH₂-SO₃HEthyl Ester0.5 to 1.5Low-Moderate
Sulfonylacetamide H₂NOC-CH₂-SO₃HPrimary Amide< 0.5High
2-Sulfonylpropanoic Acid HOOC-CH(CH₃)-SO₃Hα-Methyl< 0High

Experimental Protocols for Hydrophilicity Determination

To validate these predictions and accurately characterize novel derivatives, robust experimental methods are essential. The following protocols are standard in the pharmaceutical industry for their reliability and reproducibility.

Protocol 1: LogP Determination by Reverse-Phase HPLC (RP-HPLC)

This method offers higher throughput than the traditional shake-flask method and is a staple in drug discovery labs.[9] It correlates a compound's retention time on a nonpolar column with its lipophilicity.

Workflow for HPLC-Based LogP Determination

Caption: Experimental workflow for determining LogP using RP-HPLC.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare a series of 5-7 standard compounds with well-established LogP values spanning the expected range of your derivatives. Dissolve each standard and test compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol). The ratio should be optimized to achieve good separation and reasonable retention times for the standards.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for the compounds of interest.

  • Calibration: Inject each standard compound onto the HPLC system and record its retention time (t_R_). Also, measure the column dead time (t_0_) by injecting a non-retained compound like uracil.

  • Data Analysis:

    • Calculate the capacity factor (k) for each standard: k = (t_R_ - t_0_) / t_0_.

    • Plot log(k) versus the known LogP values for the standards. This should yield a linear relationship.

    • Perform a linear regression to obtain the equation of the line: LogP = m * log(k) + c.

  • Sample Analysis: Inject your sulfonylacetic acid derivative, measure its retention time, and calculate its log(k) value.

  • LogP Calculation: Use the regression equation from the calibration curve to calculate the LogP of your test compound.

Trustworthiness: This protocol is self-validating through the use of a multi-point calibration curve with known standards. The linearity and correlation coefficient (R²) of this curve provide a direct measure of the method's accuracy and reliability for the given session.

Protocol 2: Contact Angle Measurement for Surface Wettability

For applications where the compound may be part of a solid formulation or coating, contact angle measurement provides a direct assessment of surface hydrophilicity.[10][11]

Step-by-Step Methodology:

  • Surface Preparation: Prepare a flat, uniform surface of the compound. This can be achieved by creating a pressed powder pellet or by spin-coating a concentrated solution of the derivative onto a clean glass slide and allowing the solvent to evaporate completely.

  • Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Measurement:

    • Place the prepared surface on the sample stage.

    • Dispense a single, small droplet (e.g., 2-5 µL) of purified water onto the surface.[10]

    • The camera captures the image of the droplet at the solid-liquid interface.

  • Analysis: The instrument's software analyzes the droplet shape and calculates the static contact angle (θ). The angle is measured between the tangent of the droplet's edge and the surface baseline.[11]

  • Interpretation:

    • Hydrophilic: θ < 90°

    • Hydrophobic: θ > 90°

    • A smaller contact angle indicates greater hydrophilicity, as the water droplet spreads out more across the surface.

Conclusion

The sulfonylacetic acid scaffold is a valuable starting point for designing molecules with tunable hydrophilicity. Its inherent polarity, driven by the strongly acidic sulfonic acid group, provides a high degree of water solubility. This guide demonstrates that through systematic derivatization of the carboxylic acid function and the alpha-carbon, the hydrophilic-lipophilic balance can be rationally and predictably modulated. By employing robust analytical techniques such as RP-HPLC for LogP determination and contact angle goniometry, researchers can accurately quantify these changes, enabling the optimization of drug candidates for improved solubility, bioavailability, and overall therapeutic potential.

References

  • Vertex AI Search. (2025, July 21). Determining the Role of Sulphanilic Acid in the Synthesis of Antimicrobial Agents.
  • Zhao, G., et al. (n.d.). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry.
  • Sun, W., et al. (n.d.). New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA. PMC.
  • Acree, W. (n.d.). Ht..~SONHR. SRD Data Links.
  • Urist, H., & Martin, G. J. (1950). Sulfanilic acid derivatives. Google Patents.
  • Wikipedia. (n.d.). Sulfonic acid.
  • Xie, D., et al. (2022, May 30). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers.
  • National Center for Biotechnology Information. (n.d.). Sulfanilic acid. PubChem.
  • NPL. (2022, October 13). Whitepaper on the measurement of hydrophobicity, hydrophilicity, and wettability.
  • Hydromer. (2025, June 25). How to: Measuring Hydrophilicity in Medical Coatings.
  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Leeson, P. D., & Varma, D. R. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PMC.
  • ResearchGate. (2022, July 23). Which is more hydrophilic, sulfonic acid group or carboxyl group?.
  • ResearchGate. (n.d.). The Chemistry of Sulphonic Acids, Esters and their Derivatives.
  • Polli, J., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.
  • Hu, L., et al. (2023, November 6). Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities. ResearchGate.

Sources

Validation

A Comparative Guide to Validating the Biological Activity of 2-(2-Methoxyethanesulfonyl)acetic Acid Conjugates

This guide provides a comprehensive framework for the biological validation of novel 2-(2-Methoxyethanesulfonyl)acetic acid conjugates. As a molecular scaffold, this compound class possesses structural motifs—specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the biological validation of novel 2-(2-Methoxyethanesulfonyl)acetic acid conjugates. As a molecular scaffold, this compound class possesses structural motifs—specifically the sulfonyl and acetic acid groups—that are frequently associated with a range of biological activities, including anticancer and enzyme inhibitory properties. Due to the limited publicly available data on this specific conjugate series, this document serves as an in-depth, experience-driven roadmap for researchers and drug development professionals to systematically characterize their biological effects and benchmark them against established alternatives.

Our approach is grounded in a logical, stepwise progression from broad cellular effects to more specific mechanistic insights. We will detail the causality behind experimental choices, provide self-validating protocols, and present a clear structure for data interpretation and comparison.

Initial Hypothesis and Rationale for Biological Investigation

The chemical structure of 2-(2-Methoxyethanesulfonyl)acetic acid suggests several potential avenues for biological activity. The sulfonyl group is a key pharmacophore in many established drugs, including sulfonamide antibiotics and various enzyme inhibitors.[1][2] The acetic acid moiety is also prevalent in bioactive molecules and can be crucial for interactions with biological targets.[3] When conjugated to other molecules (e.g., peptides, small molecules, or antibodies), the resulting derivatives could exhibit novel or enhanced therapeutic properties.

Given these structural features, a primary hypothesis is that these conjugates may exhibit anticancer activity . Sulfonyl-containing compounds have been shown to target various pathways involved in cancer progression, such as cell cycle regulation and signal transduction.[2] Therefore, an initial broad-based screening against a panel of cancer cell lines is a logical starting point.

A secondary hypothesis is that these conjugates may function as enzyme inhibitors . The sulfonyl group can act as a transition-state analog or interact with active site residues of enzymes like carbonic anhydrases or cyclooxygenases (COX).[4][5]

This guide will focus on a validation workflow designed to test these hypotheses.

Experimental Workflow for Biological Validation

A robust validation pipeline is essential to move from a novel compound to a well-characterized biological agent. The following workflow provides a structured approach to this process.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Efficacy A Compound Synthesis and Characterization B Broad-Spectrum Cell Viability Assays (e.g., NCI-60 Panel) A->B C Determination of IC50 Values in Selected Cancer Cell Lines B->C D Enzyme Inhibition Assays (e.g., Kinase, Protease Panels) C->D E Target Engagement & Pathway Analysis (Western Blotting) C->E F Cell Cycle and Apoptosis Assays C->F G Animal Model Selection (e.g., Xenograft Models) E->G F->G H Maximum Tolerated Dose (MTD) Study G->H I Tumor Growth Inhibition Studies H->I J Pharmacokinetic (PK) and Toxicology Profiling I->J

Caption: A three-phase workflow for the biological validation of novel small molecule conjugates.

Phase 1: In Vitro Screening for Anticancer Activity

The initial phase focuses on determining the cytotoxic potential of the 2-(2-Methoxyethanesulfonyl)acetic acid conjugates across a diverse range of cancer cell types.

Rationale for Cell Viability Assays

Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound.[6] Tetrazolium-based assays, such as MTT and XTT, are widely used due to their reliability and scalability. These assays measure the metabolic activity of living cells, which is generally proportional to the number of viable cells.[6]

  • MTT vs. XTT: The XTT assay is often preferred over the older MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing variability.[6]

Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-(2-Methoxyethanesulfonyl)acetic acid conjugate (dissolved in DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test conjugate in complete medium. A common starting concentration is 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • XTT Assay:

    • Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm with a reference wavelength of 650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation and Comparison

The IC50 values of the novel conjugates should be compared with standard-of-care anticancer drugs.

CompoundCell LineIC50 (µM)
Conjugate A MCF-7 (Breast)Experimental Value
Conjugate B MCF-7 (Breast)Experimental Value
Doxorubicin (Control)MCF-7 (Breast)0.05 - 0.5
Conjugate A A549 (Lung)Experimental Value
Conjugate B A549 (Lung)Experimental Value
Cisplatin (Control)A549 (Lung)1 - 10

Phase 2: Mechanistic Elucidation

Once cytotoxic activity is confirmed, the next step is to investigate the mechanism of action.

Rationale for Target Identification

Based on the sulfonyl moiety, a logical next step is to screen for inhibitory activity against common enzyme families implicated in cancer, such as kinases and proteases.[7] Additionally, understanding the impact on key signaling pathways can provide crucial insights. Western blotting is a powerful technique to analyze changes in protein expression levels within these pathways.

Experimental Protocol: Western Blotting for Apoptosis Markers

This protocol aims to determine if the compound induces apoptosis by detecting the cleavage of PARP, a key apoptosis marker.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Treat cells with the test conjugate at its IC50 concentration for 24-48 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

Visualizing the Apoptosis Pathway

G A 2-(2-Methoxyethanesulfonyl) acetic acid conjugate B Cellular Stress A->B Induces C Caspase Activation B->C Leads to D PARP Cleavage C->D Results in E Apoptosis D->E Triggers

Caption: Proposed mechanism of action leading to apoptosis.

Phase 3: In Vivo Efficacy Assessment

Promising in vitro results must be validated in a living organism to assess true therapeutic potential.

Rationale for In Vivo Studies

In vivo models, such as tumor xenografts in mice, are crucial for evaluating a compound's efficacy, pharmacokinetics, and toxicity in a more complex biological system.[8] These studies provide a bridge between in vitro data and potential clinical applications.

Experimental Design: Tumor Xenograft Model

Model:

  • Immunocompromised mice (e.g., nude or SCID)

  • Subcutaneous injection of human cancer cells (e.g., MCF-7)

Treatment Groups:

  • Vehicle Control

  • Positive Control (e.g., Paclitaxel)

  • Conjugate A (low dose)

  • Conjugate A (high dose)

Procedure:

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment: Administer the compounds via an appropriate route (e.g., intravenous or intraperitoneal) according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Comparison for In Vivo Efficacy
Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle ControlExperimental Value0%
Positive ControlExperimental ValueCalculated Value
Conjugate A (low dose) Experimental ValueCalculated Value
Conjugate A (high dose) Experimental ValueCalculated Value

Structure-Activity Relationship (SAR) and Future Directions

The biological data obtained from these validation studies will be instrumental in establishing a structure-activity relationship (SAR).[9][10] By synthesizing and testing a series of analogs with modifications to the 2-(2-Methoxyethanesulfonyl)acetic acid core, the linker, or the conjugated moiety, researchers can identify the key structural features responsible for the observed biological activity.[11][12] This iterative process of design, synthesis, and testing is fundamental to optimizing the potency and selectivity of this novel class of compounds.

References

  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Deriv
  • Structure activity rel
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • Synthesis, biological evaluation and docking analysis of a new series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates as potent COX-2 inhibitors. PubMed. [Link]

  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide deriv
  • Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL CHALCONES WITH METHANE-SULFONYL END AS POTENT ANALGESIC AND ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024). PubMed. [Link]

  • Structure-function analysis of 2-sulfamoylacetic acid synthase in altemicidin biosynthesis. Nature. [Link]

  • Synthesis and biological evaluation of some 2-mercaptobenzothiazole derivatives. Semantic Scholar. [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. [Link]

  • Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold. ChemRxiv. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. [Link]

  • Usnic Acid Derivatives as Cytotoxic Agents Against Cancer Cells and the Mechanisms of Their Activity. ResearchGate. [Link]

  • In Silico and In Vitro Analysis of Acetylcholinesterase and Glutathione S-Transferase Enzymes of Substituted Pyrazoles. AVESİS. [Link]

  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. [Link]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. MDPI. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Linker and Conjugation Site Synergy in Antibody-Drug Conjugates: Impacts on Biological Activity. PubMed. [Link]

  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. ResearchGate. [Link]

  • Angiotensin-converting enzyme inhibitors. 2. Perhydroazepin-2-one derivatives. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Methoxyethanesulfonyl)acetic acid

As a Senior Application Scientist, I understand that handling bifunctional organic compounds like 2-(2-Methoxyethanesulfonyl)acetic acid (CAS: 94939-49-8) requires more than just a cursory glance at a safety sheet. In dr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling bifunctional organic compounds like 2-(2-Methoxyethanesulfonyl)acetic acid (CAS: 94939-49-8) requires more than just a cursory glance at a safety sheet. In drug development and complex organic synthesis, this compound is highly valued as a building block for sulfonamides and PEGylated-like linkers. However, its molecular structure—combining an acidic carboxylic acid moiety with a reactive sulfonyl group—presents specific handling challenges regarding corrosivity, respiratory irritation, and environmental persistence.

To build a self-validating safety culture in your laboratory, we must move beyond simply listing rules. We must understand the causality behind every piece of Personal Protective Equipment (PPE) and operational protocol [1].

Below is the comprehensive, step-by-step logistical and safety framework for handling this compound.

Chemical Profile & Hazard Assessment

Before selecting PPE, we must define the threat matrix. Based on the structural behavior of sulfonyl-acetic acids, we extrapolate the following quantitative and qualitative hazard data [2].

ParameterSpecification / Hazard Data
Chemical Name 2-(2-Methoxyethanesulfonyl)acetic acid
CAS Number 94939-49-8
Molecular Weight 182.2 g/mol
Primary Hazards (GHS) Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Storage Segregation Organic Acids (Separate from mineral acids, strong bases, and oxidizers)

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a specific barrier against the physicochemical properties of 2-(2-Methoxyethanesulfonyl)acetic acid. The selection below is driven by the need to mitigate dermal absorption and mucosal irritation [3].

  • Hand Protection: Double-Gloved Nitrile (Minimum 5 mil thickness)

    • The Causality: Nitrile provides excellent chemical resistance to organic acids compared to latex. Double-gloving creates a self-validating fail-safe; if the outer glove is compromised by the acidic powder or a solvent vehicle, the inner glove protects the skin while you safely doff the outer layer [4].

  • Eye & Face Protection: Chemical Splash Goggles + Polycarbonate Face Shield

    • The Causality: Standard safety glasses only protect against direct frontal impact. Because this compound can cause severe corneal irritation (H319), unvented or indirectly vented chemical splash goggles are mandatory to prevent dust or aerosolized acid from settling in the eyes. A face shield is added during scale-up reactions to protect against exothermic splashing.

  • Body Protection: Flame-Resistant (FR) Lab Coat & Neoprene Apron

    • The Causality: A standard cotton lab coat absorbs liquid spills, keeping the acid in direct contact with your clothing. An FR coat paired with a chemical-resistant neoprene apron ensures that accidental spills of the acid (especially when dissolved in organic solvents) are repelled away from the operator's core.

  • Respiratory Protection: Chemical Fume Hood (Primary) / N95 or P100 (Secondary)

    • The Causality: The compound is a respiratory irritant (H335). All handling must occur within a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm). If engineering controls fail or during a spill outside the hood, a half-mask respirator with P100/Acid Gas combination cartridges is required to neutralize inhaled acidic dust [3].

Operational Workflow: Step-by-Step Methodology

To ensure absolute trustworthiness in your experimental setup, follow this procedural workflow.

Step 1: Pre-Operation Environmental Check

  • Verify fume hood flow rates.

  • Clear the workspace of incompatible materials (e.g., strong oxidizers like perchlorates or strong bases like sodium hydroxide) to prevent violent exothermic neutralization reactions [5].

Step 2: Dispensing and Weighing

  • Utilize an anti-static weighing spatula. The sulfonyl-acetic acid powder can hold a static charge, causing it to aerosolize when transferred.

  • Weigh the material directly inside the fume hood using a draft-shielded analytical balance. Do not transport open weigh boats across the laboratory.

Step 3: Reaction Setup

  • When dissolving the acid into a solvent (e.g., DCM or DMF), add the solid to the solvent slowly.

  • Ensure the reaction vessel is properly vented through a bubbler or scrubber system if acidic byproducts are anticipated during coupling reactions.

Workflow A Storage (Organic Acids) B Pre-Weighing (Fume Hood) A->B C Dispensing (Anti-static Tools) B->C D Reaction Setup (Vented Vessel) C->D E Waste Segregation (Halogenated/Acidic) D->E

Standard operational workflow for handling 2-(2-Methoxyethanesulfonyl)acetic acid.

Chemical Spill Response & Disposal Plan

A trusted safety protocol must account for failure states. If 2-(2-Methoxyethanesulfonyl)acetic acid is spilled, the response must be immediate and chemically logical [6].

Immediate Spill Protocol:

  • Alert & Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Assess: Determine if the spill is minor (inside the hood, < 500g) or major (outside the hood, > 500g).

  • Neutralization (The Chemical Logic): Do not use water initially, as it may spread the acid. Encircle and cover the spill with a weak base, specifically Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit. Causality: NaHCO₃ safely neutralizes the acetic acid moiety, releasing CO₂ gas. The bubbling serves as a self-validating visual indicator; when the bubbling stops, the acid is neutralized [7].

  • Validation: Test the neutralized slurry with pH paper to confirm a pH of 6-8.

  • Collection: Sweep the neutralized matrix using a plastic dustpan (avoid metal to prevent corrosive degradation) and place it in a heavy-duty, clearly labeled hazardous waste bag.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (< 500g) Inside Fume Hood Assess->Minor Major Major Spill Outside Hood Assess->Major Neutralize Neutralize with NaHCO3 (Wait for CO2 cessation) Minor->Neutralize Evacuate Evacuate Area & Contact EHS Major->Evacuate Validate Validate pH (6-8) with Indicator Paper Neutralize->Validate Absorb Collect in Double Hazardous Waste Bag Validate->Absorb

Logical decision tree for 2-(2-Methoxyethanesulfonyl)acetic acid spill response.

Disposal Plan:

  • Segregation: Do not mix the waste of this compound with mineral acids (like Nitric or Sulfuric acid) or heavy metal waste [5].

  • Labeling: Waste containers must be explicitly labeled as "Hazardous Waste: Organic Acid (Corrosive/Irritant) - 2-(2-Methoxyethanesulfonyl)acetic acid".

  • Storage: Store waste in secondary containment trays pending collection by your institution's Environmental Health and Safety (EHS) department.

References

  • National Institutes of Health (NIH) / PMC - A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at:[Link]

  • NextSDS - 2-(2-hydroxyethanesulfonyl)acetic acid — Chemical Substance Information (Structural Analog Hazard Extrapolation). Available at:[Link]

  • National Park Service (NPS) - Chapter 37: Laboratory Safety and Chemical Hygiene. Available at:[Link]

  • Princeton University EHS - Section 7: Safe Work Practices and Procedures. Available at:[Link]

  • American Chemical Society (ACS) - Guide for Chemical Spill Response. Available at:[Link]

  • National University of Singapore (NUS) Medicine - HOW TO RESPOND DURING CHEMICAL SPILL. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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